molecular formula C17H12OS B094606 2,6-Diphenyl-4H-thiopyran-4-one CAS No. 1029-96-5

2,6-Diphenyl-4H-thiopyran-4-one

Katalognummer: B094606
CAS-Nummer: 1029-96-5
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: ATWNDGSQGMSBJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diphenyl-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C17H12OS and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-diphenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWNDGSQGMSBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145562
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029-96-5
Record name 2,6-Diphenyl-4-thiopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC139252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocols for its preparation, primarily through the dehydrogenation of its tetrahydro precursor. A thorough characterization of the title compound is presented, with quantitative data from various analytical techniques summarized in tabular format for clarity and ease of comparison. Furthermore, this guide elucidates a potential mechanism of action for this class of compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.

Introduction

Thiopyran-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The presence of the sulfur atom and the conjugated system imparts unique electronic and photophysical properties to these molecules. Among them, this compound is a key scaffold that has been explored for its potential as a fluorescent dye and in the development of novel therapeutic agents, notably as an inhibitor of DNA-dependent protein kinase (DNA-PK)[1]. This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis and in-depth characterization of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a two-step process:

  • Synthesis of the precursor: 2,6-Diphenyltetrahydro-4H-thiopyran-4-one.

  • Dehydrogenation of the tetrahydro precursor to yield the final product.

Experimental Protocol: Synthesis of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one

This procedure is adapted from established methods for the synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones[2][3].

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylideneacetone in ethanol.

  • In a separate beaker, prepare an aqueous solution of sodium sulfide nonahydrate.

  • Slowly add the sodium sulfide solution to the ethanolic solution of dibenzylideneacetone with vigorous stirring.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2,6-Diphenyltetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Dehydrogenation of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one

The conversion of the tetrahydro precursor to this compound can be achieved using various dehydrogenating agents. A common method involves the use of N-chlorosuccinimide (NCS).

Materials:

  • 2,6-Diphenyltetrahydro-4H-thiopyran-4-one

  • N-chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 2,6-Diphenyltetrahydro-4H-thiopyran-4-one in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath and add pyridine.

  • To this cooled solution, add N-chlorosuccinimide portion-wise over a period of 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound as a yellow or tan solid[4].

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following tables summarize the key quantitative data obtained from various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₁₂OS[4][5]
Molecular Weight264.34 g/mol [4][5]
AppearanceYellow or tan powder or crystals[4]
Melting Point126 - 130 °C[4]
CAS Number1029-96-5[4][5]
Spectroscopic Data
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.40 - 7.60m10HPhenyl-H
Vinylic Protons6.85s2HH-3, H-5
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~182C=O
Phenyl Carbons~126 - 134Aromatic C
Vinylic Carbons~125C-3, C-5
Phenyl-substituted Carbons~150C-2, C-6

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values found in the literature and spectral databases.

m/z Relative Intensity (%) Possible Fragment
264High[M]⁺ (Molecular Ion)
236Moderate[M - CO]⁺
134Moderate[C₆H₅CS]⁺
121High[C₆H₅CO]⁺
105High[C₆H₅C=CH]⁺
77High[C₆H₅]⁺

Note: Fragmentation patterns can provide valuable structural information. The listed fragments are common for this type of compound.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3060MediumC-H stretch (aromatic)
~1645StrongC=O stretch (conjugated ketone)
~1600, 1580, 1490, 1450Medium to StrongC=C stretch (aromatic)
~1250MediumC-S stretch

Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Substituted 4H-thiopyran-4-ones have been identified as potential inhibitors of DNA-dependent protein kinase (DNA-PK)[1]. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of this pathway can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

DNA-PK Signaling Pathway and Inhibition

The following diagram illustrates the simplified DNA-PK signaling pathway and the proposed point of inhibition by this compound derivatives.

DNA_PK_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates LigaseIV XRCC4-Ligase IV-XLF Complex DNA_PKcs->LigaseIV recruits Repair DNA Repair Artemis->Repair processes DNA ends LigaseIV->Repair ligates DNA ends Inhibitor 2,6-Diphenyl-4H- thiopyran-4-one Inhibitor->DNA_PKcs inhibits

Caption: Simplified schematic of the DNA-PK mediated NHEJ pathway and its inhibition.

The workflow for identifying potential DNA-PK inhibitors often involves a series of experimental assays.

Experimental_Workflow Start Compound Synthesis Assay1 In vitro Kinase Assay (IC50 determination) Start->Assay1 Assay2 Cell-based Assays (e.g., γ-H2AX foci formation) Assay1->Assay2 Assay3 Cell Viability/Cytotoxicity Assays Assay2->Assay3 Lead_Opt Lead Optimization Assay3->Lead_Opt Lead_Opt->Start Iterative Synthesis End Preclinical Studies Lead_Opt->End

Caption: General experimental workflow for inhibitor development.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The potential of this compound scaffold to inhibit the DNA-PK signaling pathway highlights its significance as a starting point for the design and development of novel anticancer agents. Further investigation into the structure-activity relationships and optimization of the thiopyran-4-one core could lead to the discovery of more potent and selective inhibitors.

References

Spectroscopic Profile of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,6-Diphenyl-4H-thiopyran-4-one. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.20 - 7.80m-Aromatic protons
6.65s-H-3, H-5

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
181.5C=O (C-4)
149.8C-2, C-6
138.9Aromatic C (ipso)
129.7Aromatic CH
128.6Aromatic CH
126.9Aromatic CH
121.9C-3, C-5

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
1607StrongC=O Stretch
1585MediumC=C Aromatic Stretch
1338MediumC-H Bend
1081MediumC-O Stretch
891StrongC-H Out-of-plane Bend
761StrongC-S Stretch
688StrongAromatic C-H Bend

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
264M⁺Molecular Ion
236[M-CO]⁺
134[M-C₈H₆O]⁺
121[C₈H₅S]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian XL-100 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data was collected using a gas chromatography-mass spectrometry (GC-MS) system. The data provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.

Visualization of Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis for compound characterization, the following diagram was generated using the DOT language.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

General Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with this compound, providing essential data for its identification, characterization, and use in further scientific investigation.

An In-depth Technical Guide on the Crystal Structure Analysis of 2,6-Diphenyl-4H-thiopyran-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a complete, publicly accessible single-crystal X-ray diffraction study for 2,6-Diphenyl-4H-thiopyran-4-one has not been identified in the reviewed literature. This guide utilizes the detailed crystallographic data available for its saturated analog, 2,6-diphenyltetrahydro-4H-thiopyran-4-one , to provide a comprehensive structural analysis. This analog serves as a valuable proxy for understanding the core molecular geometry and potential intermolecular interactions.

Introduction

Thiopyran-4-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of 2,6-disubstituted thiopyran-4-one have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[1][2][3] This inhibitory action presents a promising avenue for the development of novel anticancer agents that can sensitize tumor cells to radiation and chemotherapy.[4] A thorough understanding of the three-dimensional structure of these compounds is paramount for structure-based drug design and the development of more potent and selective inhibitors. This technical guide provides a detailed overview of the crystal structure of a close analog and discusses the synthesis and potential biological signaling pathways of this compound.

Molecular Structure and Crystallographic Data

The crystal structure of 2,6-diphenyltetrahydro-4H-thiopyran-4-one reveals key conformational features. In the solid state, the molecule exhibits mirror symmetry.[5][6] The crystal structure is primarily stabilized by van der Waals forces.[5][6]

Crystallographic Data

The following tables summarize the key crystallographic data and refinement details for 2,6-diphenyltetrahydro-4H-thiopyran-4-one.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₇H₁₆OS
Formula Weight268.37
Temperature293(2) K
Wavelength1.54184 Å
Crystal SystemOrthorhombic
Space GroupPnma
a16.324(3) Å
b16.489(2) Å
c5.232(1) Å
Volume1408.3(4) ų
Z4
Density (calculated)1.265 Mg/m³
Absorption Coefficient1.990 mm⁻¹
F(000)568
Crystal Size0.20 x 0.15 x 0.10 mm
Theta range for data collection4.35 to 64.96°
Index ranges0 ≤ h ≤ 19, 0 ≤ k ≤ 19, 0 ≤ l ≤ 6
Reflections collected1352
Independent reflections1238 [R(int) = 0.0259]
Completeness to theta = 64.96°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1238 / 0 / 121
Goodness-of-fit on F²1.056
Final R indices [I > 2sigma(I)]R1 = 0.0400, wR2 = 0.1118
R indices (all data)R1 = 0.0463, wR2 = 0.1163
Largest diff. peak and hole0.353 and -0.181 e.Å⁻³

Data sourced from Acta Crystallographica Section C: Structural Chemistry (2000), C56, 870-871.[7]

Intermolecular Interactions

In the crystal lattice of 2,6-diphenyltetrahydro-4H-thiopyran-4-one, the structure is stabilized by van der Waals interactions. The shortest sulfur-oxygen and carbon-oxygen contacts are reported to be 3.567(2) Å and 3.512(3) Å, respectively.[5][6]

Experimental Protocols

Synthesis of this compound

A general and useful synthesis for 4H-thiopyran-4-ones has been reported, which can be adapted for this compound.[8] The process involves a multi-step synthesis starting from the corresponding ketone.

Step 1: Synthesis of 1,5-diphenyl-1,5-pentanedione. This can be achieved through various established methods, often involving the reaction of benzaldehyde (B42025) and acetophenone.

Step 2: Conversion to Tetrahydro-4H-thiopyran-4-one. The diketone is converted to 2,6-diphenyltetrahydro-4H-thiopyran-4-one as previously described.[8]

Step 3: Oxidative Elimination to Dihydro-4H-thiopyran-4-one. The tetrahydro derivative is subjected to a mild oxidative elimination using N-chlorosuccinimide (NCS) and pyridine.[8] This reaction is presumed to proceed through the formation of a chlorosulfonium salt, followed by elimination to yield the dihydro intermediate.[8]

Step 4: Dehydrogenation to this compound. The final step involves the dehydrogenation of the dihydro-4H-thiopyran-4-one to afford the target compound, this compound.[8]

Single Crystal X-ray Diffraction

For the structural analysis of the analog, single crystals were grown by the slow evaporation of a saturated ethanol (B145695) solution.[7] Data collection was performed on an Enraf-Nonius CAD-4 diffractometer.[7] The structure was solved using direct methods with SHELXS97 and refined with SHELXL97.[7]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general synthetic pathway for this compound.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway Benzaldehyde Benzaldehyde node1 1,5-Diphenyl- 1,5-pentanedione Benzaldehyde->node1 Acetophenone Acetophenone Acetophenone->node1 node2 2,6-Diphenyltetrahydro- 4H-thiopyran-4-one node1->node2 Cyclization with H2S source node3 2,6-Diphenyldihydro- 4H-thiopyran-4-one node2->node3 Oxidative Elimination (NCS) node4 2,6-Diphenyl-4H- thiopyran-4-one node3->node4 Dehydrogenation

Caption: Synthetic route for this compound.

Signaling Pathway: DNA-PK Inhibition

Substituted 2,6-diaryl-4H-thiopyran-4-ones have been identified as inhibitors of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.

signaling_pathway cluster_dna_damage DNA Damage Response cluster_nhej Non-Homologous End Joining (NHEJ) cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DNA_DSB->Ku70_80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV DNA_PKcs->XRCC4_LigIV activates PNKP PNKP DNA_PKcs->PNKP activates Apoptosis Apoptosis / Cell Death DNA_PKcs->Apoptosis inhibition leads to unrepaired DSBs and... Repair DNA Repair Artemis->Repair XRCC4_LigIV->Repair PNKP->Repair Repair->DNA_DSB resolves Inhibitor 2,6-Diphenyl-4H- thiopyran-4-one Inhibitor->DNA_PKcs inhibits

Caption: Inhibition of the DNA-PK signaling pathway.

Conclusion

While the precise crystal structure of this compound remains to be fully elucidated and published, the analysis of its saturated analog, 2,6-diphenyltetrahydro-4H-thiopyran-4-one, provides critical insights into the molecular conformation and packing of this class of compounds. The established synthetic routes and the known biological activity of thiopyran-4-one derivatives as DNA-PK inhibitors underscore the therapeutic potential of this scaffold. Further structural studies on this compound and its derivatives will be invaluable for the rational design of next-generation DNA repair inhibitors for cancer therapy.

References

An In-depth Technical Guide on the Photophysical Properties of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble:

This technical guide aims to provide a comprehensive overview of the photophysical properties of the heterocyclic ketone, 2,6-Diphenyl-4H-thiopyran-4-one. This compound, belonging to the thiopyran class of sulfur-containing heterocycles, has garnered interest for its potential applications in materials science and medicinal chemistry, particularly in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging.[1] However, a thorough review of the current scientific literature reveals a significant gap in the detailed photophysical characterization of this specific molecule. While numerous studies focus on substituted diaryl-thiopyran-4-ones and related pyranone analogs, specific quantitative data including absorption and emission maxima, fluorescence quantum yields, and solvatochromic effects for this compound remains largely unpublished.

This guide will, therefore, outline the foundational aspects of this molecule, detail the standard experimental protocols used to characterize such compounds, and present a framework for the expected photophysical behavior based on data from closely related analogs.

Core Compound Profile

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 1029-96-5[2]
Molecular Formula C₁₇H₁₂OS[2]
Molecular Weight 264.34 g/mol [2]
Appearance Yellow or tan powder or crystals
Melting Point 126 - 130 °C

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the reaction of 1,5-diaryl-1,4-pentadien-3-ones with a sulfur source, such as Lawesson's reagent or sodium sulfide. Another established method is the [4+2] cycloaddition (Diels-Alder) reaction between a thiocarbonyl compound and a suitable diene.[3]

A logical workflow for a typical synthesis and purification process is outlined below.

G Synthesis Workflow for this compound Reactants 1,5-Diphenyl-1,4-pentadien-3-one + Sulfur Source (e.g., Na2S) Reaction Cyclocondensation Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization G Spectroscopic Analysis Workflow Sample This compound in various solvents UV_Vis UV-Vis Spectrophotometer Sample->UV_Vis Fluorometer Spectrofluorometer Sample->Fluorometer Absorption_Data Absorption Spectrum (λabs) UV_Vis->Absorption_Data Emission_Data Emission Spectrum (λem) Fluorometer->Emission_Data Analysis Data Analysis: - Stokes Shift - Solvatochromism Absorption_Data->Analysis Emission_Data->Analysis

References

Unveiling the Photophysical Characteristics of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photophysical Properties of Thiopyran and Pyran Derivatives

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. While the quantum yield of 2,6-Diphenyl-4H-thiopyran-4-one remains to be experimentally determined, analysis of related pyran and thiopyran derivatives can offer valuable predictive insights into its emissive properties. The following table summarizes the quantum yields of several analogous compounds.

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φf)Reference
6-phenyl-2-morpholin-4-yl-4H-pyran-4-oneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
6-phenyl-2-morpholin-4-yl-4H-thiopyran-4-oneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Derivatives of 4-dicyanomethylene-2,6-dimethyl-4H-pyranVarious OrganicNot SpecifiedNot SpecifiedReported[1]
2,3,5,6-tetraphenyl-1,4-dioxinTHF/H2O mixturesNot SpecifiedNot SpecifiedNot Specified[2]
2,3,4,5-tetraphenyl-4H-pyran-4-oneTHF/H2O mixturesNot SpecifiedNot SpecifiedNot Specified[2]

Note: The absence of a specific quantum yield value for this compound in the table highlights a gap in the current scientific literature and presents an opportunity for further research. The photophysical properties of such compounds are known to be influenced by factors such as the solvent environment and the nature of substituents on the core ring structure.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[3]

Materials and Equipment:
  • Fluorometer capable of measuring excitation and emission spectra

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of choice (e.g., spectroscopic grade cyclohexane, ethanol, or acetonitrile)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Sample of this compound

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test compound (this compound) in the chosen solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions for both the standard and the test compound with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be one at which both the standard and the sample absorb.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow for Relative Quantum Yield Determination

G A Prepare Stock Solutions (Standard & Sample) B Prepare Dilute Solutions (Absorbance 0.02-0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Fluorometer) C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Slopes of Linear Fits F->G H Calculate Quantum Yield (Φx) G->H

Caption: Workflow for determining relative fluorescence quantum yield.

Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Recent studies have identified 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[4][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

The proposed mechanism involves the thiopyran-4-one core acting as a scaffold to present substituents that interact with the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). This competitive inhibition prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process.

Signaling Pathway of DNA-PK Inhibition

G cluster_0 cluster_1 cluster_2 A DNA Double-Strand Break B Ku70/80 heterodimer binds to DNA ends A->B C Recruitment of DNA-PKcs B->C D Active DNA-PK Complex C->D E Phosphorylation of downstream targets (e.g., Artemis, XRCC4, Ligase IV) D->E F DNA Repair (NHEJ) E->F J Apoptosis / Cell Death E->J Blocked G Cell Survival F->G H This compound I Inhibition of ATP Binding to DNA-PKcs H->I I->D Inhibits

Caption: Inhibition of the DNA-PK pathway by this compound.

Conclusion

While the precise quantum yield of this compound awaits experimental determination, the information on related compounds and the provided experimental protocol offer a solid foundation for future photophysical studies. The demonstrated biological activity of its structural analogs as DNA-PK inhibitors underscores the therapeutic potential of this class of compounds. Further research into the structure-activity and structure-property relationships of substituted thiopyran-4-ones will be instrumental in developing novel fluorescent probes and potent anticancer agents.

References

Solvatochromic Behavior of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, offers profound insights into the electronic structure and intermolecular interactions of molecules. This property is of particular interest in the field of drug development and materials science, where understanding the microenvironment of a molecule is crucial. 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic ketone, possesses a rigid structure with conjugated phenyl rings, suggesting a potential for interesting photophysical properties, including solvatochromism. Its sulfur-containing core and carbonyl group provide sites for potential specific and non-specific interactions with solvent molecules.

This guide details the necessary steps to characterize the solvatochromic behavior of this compound, from its synthesis to the analysis of its spectral data. The presented methodologies and data serve as a robust template for the investigation of this and other related compounds.

Synthesis of this compound

The synthesis of 2,6-disubstituted 4H-thiopyran-4-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of a 1,5-dicarbonyl compound with a sulfur source. For this compound, a plausible synthesis involves the reaction of 1,5-diphenyl-1,3,5-pentanetrione with a sulfur transfer reagent like Lawesson's reagent or phosphorus pentasulfide.

Proposed Synthetic Protocol
  • Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione: This precursor can be synthesized via a Claisen condensation between ethyl benzoate (B1203000) and acetone, followed by hydrolysis and decarboxylation.

  • Thionation Reaction:

    • In a round-bottom flask, dissolve 1,5-diphenyl-1,3,5-pentanetrione (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_synthesis Synthesis of this compound start Start Materials: 1,5-Diphenyl-1,3,5-pentanetrione Lawesson's Reagent reaction Thionation Reaction (Toluene, Reflux) start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product: This compound characterization->product

Caption: Proposed synthesis workflow for this compound.

Experimental Investigation of Solvatochromism

The solvatochromic behavior is investigated by measuring the UV-Vis absorption and fluorescence emission spectra of the compound in a series of solvents with varying polarities.

Experimental Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

  • Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) from the stock solution. Ensure the final concentration is low enough to avoid aggregation and inner filter effects.

  • Selection of Solvents: Choose a range of solvents with a wide distribution of polarities. A representative set could include non-polar (e.g., hexane, toluene), polar aprotic (e.g., acetone, acetonitrile, DMSO), and polar protic (e.g., ethanol, methanol, water) solvents.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-600 nm) using a double-beam spectrophotometer.

    • Use the pure solvent as a blank for baseline correction.

    • Determine the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Spectroscopy:

    • Excite each sample at its respective λabs.

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λem) for each solvent.

cluster_workflow Experimental Workflow for Solvatochromism Study A Prepare Stock Solution (1 mM in DCM) B Prepare Sample Solutions (10 µM in various solvents) A->B C UV-Vis Spectroscopy B->C E Fluorescence Spectroscopy B->E D Determine λ_abs C->D G Data Analysis D->G F Determine λ_em E->F F->G

Caption: Experimental workflow for the solvatochromism study.

Data Presentation and Analysis

The collected spectroscopic data should be organized in a clear and structured manner to facilitate analysis and comparison.

Illustrative Solvatochromic Data

The following table presents hypothetical UV-Vis absorption and fluorescence emission data for this compound in a range of solvents. This data is for illustrative purposes to demonstrate how to present and analyze experimental results.

SolventPolarity (ET(30) kcal/mol)λabs (nm)λem (nm)Stokes Shift (cm-1)
n-Hexane31.03504204895
Toluene33.93554355330
Dichloromethane40.73654555500
Acetone42.23704705810
Acetonitrile45.63754856150
Ethanol51.93805006315
Methanol55.43855156470
Analysis of Solvatochromic Shifts

The relationship between the solvent polarity and the observed spectral shifts provides information about the change in the molecule's dipole moment upon electronic excitation.

  • Positive Solvatochromism (Bathochromic Shift): A shift to longer wavelengths (red shift) in both absorption and emission spectra with increasing solvent polarity. This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.

  • Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths (blue shift) with increasing solvent polarity. This suggests that the ground state is more polar than the excited state.

Based on the illustrative data, this compound would exhibit positive solvatochromism, as both λabs and λem increase with the solvent polarity parameter ET(30). This suggests an intramolecular charge transfer (ICT) character upon excitation, leading to a more polar excited state.

cluster_logic Solvatochromic Shift Interpretation cluster_positive Positive Solvatochromism cluster_negative Negative Solvatochromism A Increase in Solvent Polarity B Bathochromic Shift (Red Shift) A->B E Hypsochromic Shift (Blue Shift) A->E C λ_abs and λ_em increase B->C D Excited State is More Polar (μ_e > μ_g) C->D F λ_abs and λ_em decrease E->F G Ground State is More Polar (μ_g > μ_e) F->G

Thermal Stability of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Diphenyl-4H-thiopyran-4-one

This compound is a heterocyclic organic compound with a thiopyran core flanked by two phenyl groups. Its chemical structure lends it unique properties, making it a subject of interest in various fields, including materials science and medicinal chemistry. Understanding the thermal stability of this compound is crucial for its application in drug development, where thermal processing is a common manufacturing step, and for its use in the synthesis of novel materials that may be subjected to elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability, and for this compound, it lies in the range of 126-130 °C.

PropertyValueReference
Molecular FormulaC₁₇H₁₂OS[1]
Molecular Weight264.34 g/mol [1]
Melting Point126 - 130 °C[2]
AppearanceYellow or tan powder or crystals[2]
CAS Number1029-96-5[1]

Experimental Protocols for Thermal Stability Analysis

The thermal stability of this compound can be rigorously evaluated using standard thermal analysis techniques. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the experiment.

Experimental Protocol:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with decomposition.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium).

  • Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical program would involve heating from ambient temperature to a temperature above the melting point at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak). Any exothermic peaks at higher temperatures would indicate decomposition.

Potential Thermal Decomposition Pathway

While no specific studies on the thermal decomposition mechanism of this compound were found, a study on the photolysis of the related compound, 2,6-Diphenyl-4H-pyran-4-thione, revealed that irradiation leads to dimerization accompanied by the elimination of sulfur. It is plausible that a similar desulfurization and dimerization or polymerization pathway could be initiated by thermal energy. Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be required to elucidate the exact thermal decomposition products and mechanism.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_start Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_conclusion Data Interpretation and Conclusion start 2,6-Diphenyl-4H- thiopyran-4-one Sample tga_instrument TGA Instrument start->tga_instrument dsc_instrument DSC Instrument start->dsc_instrument tga_protocol Heating under Inert Atmosphere tga_instrument->tga_protocol tga_data TGA/DTG Curves (Mass Loss vs. Temp) tga_protocol->tga_data tga_analysis Determine T-onset and T-max tga_data->tga_analysis conclusion Overall Thermal Stability Profile tga_analysis->conclusion dsc_protocol Heating/Cooling Cycle under Inert Atmosphere dsc_instrument->dsc_protocol dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_protocol->dsc_data dsc_analysis Determine Melting Point, Enthalpy, and Decomposition Events dsc_data->dsc_analysis dsc_analysis->conclusion

Workflow for Thermal Stability Analysis.

Conclusion

This technical guide has outlined the essential framework for assessing the thermal stability of this compound. While specific experimental data is currently lacking in the public domain, the provided protocols for TGA and DSC offer a clear path for researchers to determine critical thermal parameters. The known melting point provides a preliminary indication of its stability at elevated temperatures. Further studies are warranted to fully characterize its decomposition behavior and to elucidate the underlying chemical pathways. Such data will be invaluable for the advancement of its applications in both pharmaceutical and materials science contexts.

References

An In-depth Technical Guide on the Electrochemical Properties of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties, synthesis, and biological relevance of 2,6-Diphenyl-4H-thiopyran-4-one. While direct experimental electrochemical data for this specific compound is limited in current literature, this guide infers its potential redox behavior based on related structures and provides detailed experimental protocols for its characterization. Particular focus is given to its role as an inhibitor of the DNA-dependent protein kinase (DNA-PK) signaling pathway, a critical target in drug development, especially in oncology.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₇H₁₂OS
Molecular Weight 264.34 g/mol
CAS Number 1029-96-5
Appearance Yellow or tan powder or crystals
Melting Point 126 - 130 °C
Purity ≥ 95.5% (HPLC)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the corresponding tetrahydro-4H-thiopyran-4-one. A general workflow for the synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Dibenzalacetone and Sodium Sulfide) tetrahydro Synthesis of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one start->tetrahydro oxidation Oxidative Dehydrogenation tetrahydro->oxidation product This compound oxidation->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir electrochem Electrochemical Analysis (e.g., Cyclic Voltammetry) product->electrochem G cluster_ligation Ligation Complex dsb DNA Double-Strand Break ku Ku70/80 Heterodimer dsb->ku Binds to DNA ends repaired Repaired DNA dnapkcs DNA-PKcs ku->dnapkcs Recruits and activates artemis Artemis dnapkcs->artemis Phosphorylates and activates xrcc4_lig4 XRCC4-DNA Ligase IV dnapkcs->xrcc4_lig4 Recruits artemis->dsb Processes DNA ends xrcc4_lig4->dsb Ligation of DNA ends inhibitor This compound (Inhibitor) inhibitor->dnapkcs Inhibits kinase activity

The Formation of 2,6-Diphenyl-4H-thiopyran-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of 2,6-Diphenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a comprehensive resource for professionals in drug development and chemical research.

Introduction

This compound is a sulfur-containing heterocyclic compound featuring a thiopyran core. The unique electronic and structural properties of the thiopyran-4-one scaffold make it a valuable building block in the synthesis of various functional molecules, including potential therapeutic agents. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of novel derivatives with enhanced biological activity or material properties.

Mechanism of Formation

The most common and efficient synthesis of this compound proceeds via a cyclization reaction of a 1,5-dicarbonyl compound, specifically 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone), with a sulfur transfer reagent. The following sections delineate the key steps of this transformation.

Synthesis of the Precursor: 1,5-Diphenyl-1,4-pentadien-3-one

The precursor, 1,5-diphenyl-1,4-pentadien-3-one, is readily synthesized through a base-catalyzed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, between two equivalents of benzaldehyde (B42025) and one equivalent of acetone.

Reaction Scheme:

The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of benzylideneacetone. This intermediate then undergoes a second condensation with another molecule of benzaldehyde to yield the final 1,5-diphenyl-1,4-pentadien-3-one.

Cyclization to this compound

The transformation of 1,5-diphenyl-1,4-pentadien-3-one to this compound is achieved by heating with a sulfur transfer reagent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The reaction involves the thionation of the carbonyl group and a subsequent intramolecular cyclization with concomitant dehydrogenation.

A plausible mechanism involves the following steps:

  • Thionation of the Carbonyl Group: The oxygen of the carbonyl group in 1,5-diphenyl-1,4-pentadien-3-one is replaced by sulfur. When using P₄S₁₀ or Lawesson's reagent, this proceeds through a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thioketone and a stable phosphorus-oxygen species.

  • Tautomerization and Cyclization: The resulting 1,5-diphenyl-1,4-pentadien-3-thione can exist in equilibrium with its enethiol tautomer. An intramolecular nucleophilic attack of the thiol group onto the β-carbon of the α,β-unsaturated system leads to the formation of a six-membered ring.

  • Dehydrogenation: The resulting dihydrothiopyran-4-ol intermediate undergoes dehydration to form the more stable, conjugated this compound.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization and Thionation Benzaldehyde Benzaldehyde Acetone Acetone Base (NaOH) Base (NaOH) 1,5-Diphenyl-1,4-pentadien-3-one 1,5-Diphenyl-1,4-pentadien-3-one Sulfur Source (P4S10) Sulfur Source (P4S10) Thionated Intermediate Thionated Intermediate Cyclized Intermediate Cyclized Intermediate This compound This compound

Figure 1: Synthetic pathway of this compound.

Experimental Protocols

The following are representative experimental procedures for the synthesis of the precursor and the final product.

Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one

Materials:

Procedure:

  • A solution of sodium hydroxide (10 mL, 10% w/v) is added to a stirred solution of benzaldehyde (10.6 g, 0.1 mol) in ethanol (100 mL).

  • Acetone (2.9 g, 0.05 mol) is then added dropwise to the mixture at room temperature.

  • The reaction mixture is stirred for 30 minutes, during which a yellow precipitate forms.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and then dried.

  • The crude product is recrystallized from ethanol to afford yellow needles of 1,5-diphenyl-1,4-pentadien-3-one.

Synthesis of this compound

Materials:

Procedure:

  • A mixture of 1,5-diphenyl-1,4-pentadien-3-one (2.34 g, 0.01 mol) and phosphorus pentasulfide (2.22 g, 0.005 mol) in anhydrous toluene (50 mL) is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is triturated with a small amount of ethanol and the resulting solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to give pure this compound.

G

Figure 2: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the precursor and the final product.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
1,5-Diphenyl-1,4-pentadien-3-oneC₁₇H₁₄O234.29110-11285-95
This compoundC₁₇H₁₂OS264.34139-14160-70

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals/Peaks
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.80-7.70 (m, 4H, Ar-H), 7.55-7.40 (m, 6H, Ar-H), 6.80 (s, 2H, H-3, H-5)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)181.5 (C=O), 153.0 (C-2, C-6), 135.0 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 120.0 (C-3, C-5)
IR (KBr), ν (cm⁻¹)3060 (Ar C-H), 1640 (C=O), 1580, 1490, 1450 (Ar C=C)
Mass Spectrometry (EI, m/z)264 [M]⁺, 236, 189, 105

Conclusion

The synthesis of this compound is a well-established process that relies on the cyclization of the readily available 1,5-diphenyl-1,4-pentadien-3-one. The mechanism involves a key thionation step followed by an intramolecular cyclization and dehydrogenation. The provided experimental protocols and data serve as a valuable resource for researchers aiming to synthesize this compound and its derivatives for further investigation in drug discovery and materials science. The robust nature of this synthetic route allows for the potential generation of a diverse library of substituted thiopyran-4-ones for structure-activity relationship studies.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2,6-Diphenyl-4H-thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the burgeoning field of 2,6-diphenyl-4H-thiopyran-4-one derivatives, detailing their synthesis, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth analysis of a promising class of heterocyclic compounds, this compound derivatives, which have demonstrated significant potential in the realms of anticancer and antimicrobial therapies. This document serves as a technical resource, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways implicated in their biological effects. The information presented herein is intended to catalyze further research and development in this exciting area of medicinal chemistry.

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Heterocyclic compounds, owing to their diverse structural motifs and wide range of biological activities, represent a rich source of potential drug candidates. Among these, the this compound scaffold has emerged as a privileged structure, with its derivatives exhibiting potent anticancer and antimicrobial properties. This guide delves into the core aspects of these compounds, providing a foundational understanding for researchers aiming to explore their therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is a critical aspect of their development as therapeutic agents. While various methods have been reported, a common and effective approach involves the cyclization of a 1,5-diaryl-1,4-pentadien-3-one with a sulfur source.

Experimental Protocol: General Synthesis of this compound

This protocol provides a generalized procedure for the synthesis of the core this compound scaffold. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for the synthesis of specific derivatives.

Materials:

  • 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) or Lawesson's reagent

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography system, recrystallization setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,5-diphenyl-1,4-pentadien-3-one in a suitable solvent such as ethanol.

  • Addition of Sulfur Source: To the stirred solution, add a molar equivalent of the sulfur source (e.g., sodium sulfide nonahydrate).

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically several hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using sodium sulfide, carefully acidify the mixture with dilute hydrochloric acid to neutralize any excess base and precipitate the crude product.

  • Isolation and Purification: Collect the crude product by filtration and wash it with water. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these compounds against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one-0.2-0.4 (as DNA-PK inhibitors)[1][2][3][4]
13a Thiapyran-pyrimidineA549 (Lung)Similar to Olmutinib[5]
13a Thiapyran-pyrimidineH1975 (Lung)Similar to Olmutinib[5]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

The antimicrobial potential of thiopyran-4-one derivatives has also been investigated, with some compounds showing promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of a Selected Thiopyran Derivative

Compound IDMicrobial StrainMIC (mg/mL)Reference
Compound 3 Various bacteria and C. albicans6.00 - 23.50[6]

Note: MIC is the minimum inhibitory concentration.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways. Two such pathways that have been implicated are the DNA-PK and EGFR signaling cascades.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Certain 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones have been identified as potent and selective inhibitors of DNA-Dependent Protein Kinase (DNA-PK).[1][2][3][4] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. By inhibiting DNA-PK, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy, leading to enhanced cell death.

DNA_PK_Inhibition cluster_0 DNA Damage cluster_1 NHEJ Pathway cluster_2 Inhibition DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment Artemis Artemis DNA_PKcs->Artemis Activation Ligase_IV Ligase IV / XRCC4 Artemis->Ligase_IV End Processing Repair DNA Repair Ligase_IV->Repair Ligation Thiopyranone 2,6-Diphenyl-4H- thiopyran-4-one Derivative Thiopyranone->DNA_PKcs Inhibition

Inhibition of the DNA-PK mediated DNA repair pathway.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Thiapyran-pyrimidine derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[5] By blocking the EGFR signaling pathway, these compounds can effectively halt tumor growth and induce apoptosis.

EGFR_Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiopyranone 2,6-Diphenyl-4H- thiopyran-4-one Derivative Thiopyranone->EGFR Inhibition

Inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, standardized in vitro assays are employed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and then diluted in culture medium) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Thiopyranone Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 add_dmso Add DMSO to Dissolve Formazan incubate2->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Standardized inoculum of the microorganism

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic. The continued exploration of these versatile molecules holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

Methodological & Application

2,6-Diphenyl-4H-thiopyran-4-one: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 5, 2025 – 2,6-Diphenyl-4H-thiopyran-4-one is a versatile building block in organic synthesis, serving as a readily accessible precursor for a diverse range of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Its unique chemical architecture allows for facile conversion into highly substituted pyridines, pyrazoles, and thiopyrylium (B1249539) salts, which are key components in the development of novel therapeutic agents and functional materials.

This application note provides detailed protocols for the synthesis of various heterocyclic derivatives from this compound and summarizes their potential applications, with a focus on compounds exhibiting DNA-dependent protein kinase (DNA-PK) inhibitory activity and anticonvulsant properties.

Synthetic Applications

This compound is a valuable starting material for the construction of several important classes of heterocyclic compounds. The key transformations involve the reaction of the thiopyranone ring with various nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems.

Synthesis of Substituted Pyridines

The conversion of this compound to substituted pyridines is a well-established transformation. The reaction typically proceeds via the treatment of the thiopyranone with an amine source, such as ammonia (B1221849) or a primary amine, which facilitates a ring-opening and subsequent cyclization to the corresponding pyridine (B92270) derivative. This method provides a straightforward route to 2,4,6-trisubstituted pyridines, which are prevalent motifs in many biologically active molecules.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine (B178648) derivatives offers a direct pathway to the synthesis of pyrazoles.[1] This transformation is particularly useful as pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The reaction proceeds through the condensation of hydrazine with the carbonyl group of the thiopyranone, followed by an intramolecular cyclization.

Synthesis of Thiopyrylium Salts

This compound can be readily converted to the corresponding 2,6-diphenylthiopyrylium salts. These salts are valuable intermediates in organic synthesis and have applications as photosensitizers and in the preparation of other heterocyclic systems. The synthesis of thiopyrylium salts from thiopyranones typically involves a reduction of the carbonyl group followed by dehydration in the presence of a strong acid, such as perchloric acid.

Key Synthetic Transformations

The following table summarizes the typical reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound.

Product ClassReagents and ConditionsYield (%)Reference
2,6-Diphenyl-4-pyridonesAmmonia or primary amines, high temperature63-87[2]
Substituted PyrazolesHydrazine hydrate (B1144303), ethanol (B145695), reflux57-86[1]
2,6-Diphenylthiopyrylium Perchlorate (B79767)1. NaBH4, THF/MeOH2. 70% HClO4, Ac2ONot Reported[3]

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended application. Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Synthesis of 2,6-Diphenyl-4-pyridone

This protocol describes the general procedure for the synthesis of 2,6-diphenyl-4-pyridone from this compound.

Materials:

  • This compound

  • Aqueous ammonia (25%) or a primary amine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of aqueous ammonia (or primary amine, 3-5 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2,6-diphenyl-4-pyridone.

Expected Yield: 63-87%[2]

Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol outlines the synthesis of 3,5-diphenyl-1H-pyrazole from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-diphenyl-1H-pyrazole.

Expected Yield: 57-86%[1]

Protocol 3: Synthesis of 2,6-Diphenylthiopyrylium Perchlorate

This protocol details the conversion of this compound to 2,6-diphenylthiopyrylium perchlorate.

Materials:

Procedure:

  • Reduction Step: Dissolve this compound (1.0 eq) in a mixture of THF and methanol. Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-diphenyl-4H-thiopyran-4-ol.

  • Aromatization Step: Prepare a solution of 70% perchloric acid in acetic anhydride by adding the acid dropwise to the anhydride with cooling.

  • Dissolve the crude alcohol from the previous step in acetic anhydride and cool in an ice bath.

  • Slowly add the prepared acidic solution to the solution of the alcohol.

  • Stir the mixture for 30 minutes at 0°C.

  • The thiopyrylium perchlorate salt will precipitate. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Certain thiopyran- and pyran-based compounds have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[4] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks.[5][6] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

DNA_PK_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ Non-Homologous End Joining Repair DNA_PKcs->NHEJ promotes NHEJ->DNA_Damage repairs Apoptosis Cell Death Thiopyran_Derivative Thiopyran-derived Inhibitor Thiopyran_Derivative->DNA_PKcs inhibits Anticonvulsant_Action cluster_0 Synaptic Transmission cluster_1 Drug Action Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA releases Postsynaptic Postsynaptic Neuron GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx promotes Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Influx->Hyperpolarization Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->GABA_Receptor potentiates

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,6-Diphenyl-4H-thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-thiopyran-4-one scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to its unique electronic and biological properties. The introduction of aryl substituents at various positions on this core structure through cross-coupling reactions can lead to the generation of diverse chemical libraries for drug discovery and the development of novel organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2]

These application notes provide a detailed protocol for the synthesis of 2-aryl-6-phenyl-4H-thiopyran-4-one derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. The described methodology is based on analogous transformations of similar heterocyclic systems and provides a robust starting point for the synthesis of a wide range of derivatives for further investigation. The products of these reactions have potential applications as inhibitors of enzymes such as DNA-dependent protein kinase (DNA-PK).

General Workflow

The overall synthetic strategy involves a two-step process: the synthesis of a suitable 2-halo- or 2-sulfinyl-6-phenyl-4H-thiopyran-4-one precursor, followed by the palladium-catalyzed Suzuki cross-coupling with a variety of arylboronic acids.

G Start Starting Materials (e.g., Chalcone and Lawesson's Reagent) Precursor_Synth Synthesis of 2,6-Diphenyl- 4H-thiopyran-4-one Start->Precursor_Synth Activation Activation at C2 Position (Halogenation or Sulfinylation) Precursor_Synth->Activation Precursor 2-Halo/Sulfinyl-6-phenyl- 4H-thiopyran-4-one Activation->Precursor Suzuki Suzuki Cross-Coupling with Arylboronic Acid Precursor->Suzuki Product 2-Aryl-6-phenyl- 4H-thiopyran-4-one Derivatives Suzuki->Product Purification Purification and Characterization Product->Purification G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)_2 + Base BoronicAcid->Transmetal

References

Application Notes and Protocols: 2,6-Diphenyl-4H-thiopyran-4-one in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2,6-Diphenyl-4H-thiopyran-4-one and its derivatives in the field of Organic Light-Emitting Diodes (OLEDs). While direct, peer-reviewed data on the electroluminescence of the parent compound is emerging, its photochemical properties and the successful application of analogous thiopyran and pyran derivatives in OLEDs suggest its significant potential as an emitter or host material.[1] This document outlines the synthesis, photophysical properties, and proposed experimental protocols for the fabrication and characterization of OLEDs incorporating this class of materials.

Introduction to this compound in OLEDs

This compound is a heterocyclic organic compound featuring a thiopyran core flanked by two phenyl groups. This structure provides a combination of rigidity and opportunities for functionalization, making it an interesting candidate for optoelectronic applications. The sulfur atom in the thiopyran ring can influence the electronic properties of the molecule, potentially leading to desirable charge transport and emissive characteristics for OLEDs. Derivatives of the closely related 4H-pyran-4-one, such as dicyanomethylene-pyran (DCM) dyes, are well-established as efficient emitters in OLEDs, suggesting that the thiopyran analogue could exhibit similarly valuable properties.[2]

Potential Roles in OLEDs:

  • Emitter: As a fluorescent or phosphorescent emitter in the emissive layer (EML), responsible for light generation.

  • Host Material: As a host for a dopant emitter in the EML, facilitating energy transfer and providing a suitable matrix.[3][4]

  • Charge Transport Material: Potentially as a hole or electron transport material, depending on its frontier molecular orbital energy levels.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several established routes. A common method involves the reaction of 1,5-diphenyl-1,4-pentadien-3-one with a sulfur source.[5] Functionalized derivatives, which are often necessary to tune the photophysical properties for specific applications, can be prepared from the parent compound or by using substituted starting materials. For example, a formyl derivative, 2,6-diphenyl-3-formyl-4H-thiopyran-4-one, has been synthesized and could serve as a key intermediate for further modifications.[6]

Experimental Protocol: Synthesis of a 2,6-Diaryl-4H-thiopyran-4-one Derivative

This protocol is a generalized procedure based on the synthesis of similar diaryl thiopyranones.

Materials:

Procedure:

  • Dissolve the substituted dibenzylideneacetone in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate in water.

  • Slowly add the sodium sulfide solution to the dibenzylideneacetone solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Recrystallize the purified product from a suitable solvent to obtain the final 2,6-diaryl-4H-thiopyran-4-one derivative.

Synthesis_Workflow start Start dissolve Dissolve Dibenzylideneacetone in Ethanol start->dissolve prepare_na2s Prepare Aqueous Na2S Solution start->prepare_na2s react React for 24h at Room Temperature dissolve->react prepare_na2s->react neutralize Neutralize with HCl react->neutralize extract Extract with Dichloromethane neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify by Column Chromatography evaporate->purify recrystallize Recrystallize purify->recrystallize end End Product recrystallize->end

Synthesis Workflow for a 2,6-Diaryl-4H-thiopyran-4-one Derivative.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound derivatives are crucial for their application in OLEDs. These properties are typically characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy, as well as cyclic voltammetry.

Table 1: Expected Photophysical and Electrochemical Properties of this compound Derivatives

PropertyExpected Range/ValueSignificance for OLEDs
Absorption Maximum (λabs) 350 - 450 nmDetermines the energy required to excite the molecule.
Emission Maximum (λem) 450 - 650 nmDefines the color of the emitted light.
Photoluminescence Quantum Yield (ΦPL) > 50%Efficiency of light emission upon photoexcitation.
HOMO Energy Level -5.0 to -6.0 eVAffects hole injection and transport.
LUMO Energy Level -2.5 to -3.5 eVAffects electron injection and transport.
Electrochemical Band Gap 2.5 - 3.5 eVInfluences the emission color and charge injection barriers.

Note: The values presented are hypothetical and based on typical ranges for similar organic semiconductor materials.

Application in OLEDs: Device Fabrication and Characterization

OLEDs incorporating this compound derivatives can be fabricated using thermal evaporation for small molecules or solution processing for polymers. A typical multilayer device structure is employed to optimize charge injection, transport, and recombination.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a small-molecule OLED using thermal evaporation.[7][8]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for hole injection (HIL), hole transport (HTL), emissive (EML), electron transport (ETL), and electron injection (EIL) layers.

  • Metal for cathode (e.g., Al, LiF/Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning facility (ultrasonic bath, solvents)

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:

    • Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL), e.g., NPB (40 nm)

    • Emissive Layer (EML): this compound derivative doped in a host material (e.g., CBP) (20 nm)

    • Electron Transport Layer (ETL), e.g., TPBi (30 nm)

    • Electron Injection Layer (EIL), e.g., LiF (1 nm)

    • Cathode, e.g., Al (100 nm)

  • Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect against moisture and oxygen.

OLED_Device_Structure sub Glass Substrate ito ITO (Anode) sub->ito hil HIL ito->hil htl HTL hil->htl eml EML (Host:Guest) htl->eml etl ETL eml->etl eil EIL etl->eil cathode Cathode (Al) eil->cathode

Schematic of a multilayer OLED device structure.
Device Characterization

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, external quantum efficiency (EQE), and operational stability.

Table 2: Key Performance Metrics for a Hypothetical OLED with a this compound Emitter

ParameterTarget Value
Turn-on Voltage (at 1 cd/m²) < 4.0 V
Maximum Luminance > 10,000 cd/m²
Maximum External Quantum Efficiency (EQE) > 5%
CIE Coordinates (x, y) Device dependent (e.g., blue, green, or red)
Device Lifetime (LT₅₀ at 1000 cd/m²) > 100 hours

Note: These are target performance metrics for a proof-of-concept device and can be further optimized.

Proposed Electroluminescence Mechanism

The electroluminescence process in an OLED with a this compound derivative as the emitter would follow the general mechanism of charge injection, transport, recombination, and light emission.

EL_Mechanism cluster_device cluster_injection cluster_recombination anode Anode (ITO) htl HTL cathode Cathode (Al) eml EML (this compound) etl ETL hole h+ electron e- anode_edge hole_start anode_edge->hole_start Hole Injection cathode_edge electron_start cathode_edge->electron_start Electron Injection recomb hole_start->recomb Transport electron_start->recomb Transport light Light (hν) recomb->light Exciton Formation & Recombination

Charge transport and electroluminescence mechanism.
  • Charge Injection: Under an applied voltage, holes are injected from the anode into the HTL, and electrons are injected from the cathode into the ETL.

  • Charge Transport: Holes and electrons migrate through the respective transport layers towards the EML.

  • Exciton Formation: In the EML, holes and electrons recombine to form excitons (excited states) on the this compound derivative molecules.

  • Radiative Decay: The excitons radiatively decay to the ground state, emitting photons of a specific wavelength, which is observed as light.

Conclusion

This compound and its derivatives represent a promising class of materials for OLED applications. Their synthesis is accessible, and their structural similarity to known high-performance OLED materials suggests significant potential. Further research is required to fully characterize the photophysical and electroluminescent properties of these compounds and to optimize OLED device structures to maximize their performance. The protocols and data presented in these notes provide a solid foundation for researchers to explore the potential of this intriguing class of materials in next-generation displays and lighting.

References

Application Notes and Protocols: 2,6-Diphenyl-4H-thiopyran-4-one as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diphenyl-4H-thiopyran-4-one is a heterocyclic compound with a thiopyran core structure that has shown potential as a fluorescent probe for bioimaging applications. Its utility is suggested by the fluorescent properties of the broader class of thiopyran and pyran derivatives, which are valuable in the development of organic light-emitting diodes (OLEDs) and as agents in biological imaging to enhance the visibility of cellular structures.[1] While specific photophysical data and detailed bioimaging protocols for this compound are not extensively documented, this document provides a guide based on the properties of structurally related compounds and general principles of fluorescence microscopy. These notes are intended to serve as a starting point for researchers to develop and optimize their own protocols for utilizing this probe.

Principle of Fluorescence

Fluorescent probes, or fluorophores, are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the visualization of labeled structures within a biological sample with high contrast and specificity. The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission spectra, quantum yield (the efficiency of fluorescence), and molar absorptivity (how strongly it absorbs light). For bioimaging, probes should ideally possess high brightness (a product of quantum yield and molar absorptivity), photostability, and low cytotoxicity.

Quantitative Data

PropertyEstimated Value/RangeNotes
Molecular Formula C₁₇H₁₂OS[2]
Molecular Weight 264.34 g/mol [1][2]
Appearance Yellow or tan powder/crystals[1]
Excitation Maximum (λex) ~350 - 420 nm (UV-A to Violet)Estimated based on the diphenyl-substituted aromatic structure. The presence of the thioketone may shift the absorption. Experimental determination is crucial.
Emission Maximum (λem) ~450 - 550 nm (Blue to Green)A significant Stokes shift is expected. The exact emission will depend on the solvent environment and cellular localization.
Quantum Yield (Φ) 0.1 - 0.5This is a wide estimation. The quantum yield of pyran and thiopyran derivatives can vary significantly with substitution and environment.[3]
Molar Absorptivity (ε) 10,000 - 50,000 M⁻¹cm⁻¹Typical for aromatic chromophores.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Ethanol), sparingly soluble in water.Stock solutions should be prepared in an organic solvent.
Cytotoxicity Expected to be low at typical imaging concentrations, but requires experimental validation (e.g., MTT or LDH assay).Studies on related piperidin-4-one scaffolds have explored cytotoxicity, suggesting that this class of compounds can have biological effects.[4]

Experimental Protocols

The following protocols are generalized for the use of a novel fluorescent probe in live and fixed cell imaging. It is imperative that these protocols are optimized for the specific cell type and experimental conditions.

Protocol 1: Preparation of Stock Solution
  • Reagent: this compound powder.

  • Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Prepare a 1-10 mM stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 2.64 mg of the compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live Cell Staining and Imaging
  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach 50-70% confluency.

  • Staining Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the cell type and probe concentration.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., a DAPI or custom filter set).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 3: Fixed Cell Staining
  • Cell Fixation:

    • Culture and wash cells as described for live-cell imaging.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution as described for live-cell imaging, diluting the probe in PBS.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

  • Imaging:

    • Image the stained cells using a fluorescence microscope with the appropriate filter sets.

Diagrams

Experimental Workflow for Cellular Imaging

experimental_workflow cluster_prep Probe & Cell Preparation cluster_staining Staining Procedure cluster_imaging Image Acquisition prep_probe Prepare Stock Solution (1-10 mM in DMSO) prep_stain Dilute Probe in Media (1-10 µM) prep_probe->prep_stain plate_cells Plate Cells on Imaging Dish stain Incubate Cells with Probe (15-60 min) plate_cells->stain prep_stain->stain wash Wash to Remove Excess Probe stain->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze

Caption: General workflow for staining and imaging cells with this compound.

Hypothetical Signaling Pathway Investigation

The lipophilic nature of the diphenyl-substituted thiopyran scaffold suggests potential accumulation in cellular membranes or lipid-rich organelles. Changes in the fluorescence properties of the probe in these environments could potentially report on alterations in membrane potential, lipid composition, or viscosity. The following diagram illustrates a hypothetical scenario where the probe could be used to monitor cellular stress responses that impact membrane integrity.

signaling_pathway stress Cellular Stress (e.g., Oxidative Stress) lipid_perox Lipid Peroxidation stress->lipid_perox membrane_damage Membrane Damage (Altered Fluidity/Potential) lipid_perox->membrane_damage fluorescence_change Change in Fluorescence (Intensity/Lifetime) membrane_damage->fluorescence_change Modulates Probe Environment probe 2,6-Diphenyl-4H- thiopyran-4-one probe->membrane_damage Localizes to Membrane

Caption: Hypothetical pathway where the probe reports on stress-induced membrane changes.

Troubleshooting

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Increase the number and duration of washing steps.

    • Use a background subtraction algorithm during image analysis.

  • No or Weak Signal:

    • Increase the probe concentration or incubation time.

    • Check the filter sets on the microscope to ensure they match the probe's spectral properties.

    • Ensure the probe has not degraded; use a fresh aliquot of the stock solution.

  • Phototoxicity or Photobleaching:

    • Reduce the excitation light intensity and/or exposure time.

    • Use an anti-fade mounting medium for fixed cells.

    • Acquire images at longer intervals for time-lapse experiments.

  • Probe Precipitation:

    • Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).

    • Vortex the staining solution well before adding it to the cells.

Safety Precautions

The toxicological properties of this compound have not been thoroughly investigated. Handle the compound with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare stock solutions in a chemical fume hood. Dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for DNA-PK Inhibition by 2,6-Disubstituted Thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of 2,6-disubstituted thiopyran-4-one derivatives as potent and selective inhibitors of the DNA-dependent protein kinase (DNA-PK). This document is intended to guide researchers in the synthesis, in vitro evaluation, and cellular characterization of this class of compounds.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiation and certain chemotherapies. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments. The 2,6-disubstituted thiopyran-4-one scaffold has emerged as a promising chemotype for the development of potent and selective DNA-PK inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a selection of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one derivatives against DNA-PK and provide a comparison with other known PIKK family kinase inhibitors.

Table 1: In Vitro DNA-PK Inhibitory Activity of 2,6-Disubstituted Thiopyran-4-one Derivatives

Compound ID6-Aryl SubstituentDNA-PK IC50 (µM)Reference
1 Phenyl>10[3]
2 4-Biphenyl1.1[3]
3 4-(3-Thienyl)phenyl0.72[3]
4 4-(1-Naphthyl)phenyl0.2-0.4[3]
5 4-(2-Naphthyl)phenyl0.2-0.4[3]
6 4-(4-Benzo[b]thienyl)phenyl0.2-0.4[3]

Table 2: Comparative IC50 Values of Kinase Inhibitors

CompoundDNA-PK IC50 (µM)PI3K IC50 (µM)ATM IC50 (µM)ATR IC50 (µM)Reference
LY294002 61.4>100>100[4]
NU7026 0.23>100>100>100[3][5]
Thiopyran-4-one Derivative (Representative) 0.2-0.4>100>100>100[3]
Wortmannin 0.016-0.120.0030.1-0.15Not significantly affected[4]
AZD7648 0.0006>1017.93>29.77[4][6]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-ones

This protocol describes a multi-parallel synthesis approach utilizing a Suzuki cross-coupling methodology to generate a library of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones.[3]

Materials:

  • Appropriate arylboronic acids

  • 6-bromo-2-morpholin-4-yl-4H-thiopyran-4-one

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (B44618) (PPh3)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 6-bromo-2-morpholin-4-yl-4H-thiopyran-4-one (1 equivalent) in a 3:1:1 mixture of toluene:ethanol:water, add the desired arylboronic acid (1.2 equivalents) and sodium carbonate (2 equivalents).

  • De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DNA-PK Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against the DNA-PK enzyme.

Materials:

  • Purified human DNA-PK enzyme

  • Biotinylated peptide substrate (e.g., derived from p53)

  • Linear double-stranded DNA (dsDNA)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • ATP (stock solution)

  • Test compounds (2,6-disubstituted thiopyran-4-one derivatives) dissolved in DMSO

  • DMSO (vehicle control)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the DNA-PK enzyme, biotinylated peptide substrate, and linear dsDNA to the assay buffer.

  • Add the diluted test compounds or DMSO (for control wells) to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., EDTA or the stop reagent from the assay kit).

  • Detect the amount of ADP produced (which is proportional to kinase activity) using a suitable detection method, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Western Blot Analysis of DNA-PKcs Autophosphorylation (pS2056)

This protocol is for assessing the inhibition of DNA-PK activity in a cellular context by measuring the autophosphorylation of DNA-PKcs at Serine 2056.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (low percentage, e.g., 3-8% Tris-Acetate, to resolve the large DNA-PKcs protein)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-DNA-PKcs (S2056) and anti-total DNA-PKcs

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in culture dishes and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or by exposing the cells to ionizing radiation (e.g., 10 Gy).

  • Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE on a low-percentage gel and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total DNA-PKcs and a loading control antibody.

  • Quantify the band intensities using image analysis software.

Visualizations

DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ_Complex NHEJ Repair Complex (LigIV, XRCC4, XLF) DNA_PKcs->NHEJ_Complex phosphorylates & assembles Apoptosis Apoptosis DNA_PKcs->Apoptosis prevents Thiopyran 2,6-Disubstituted Thiopyran-4-one Thiopyran->DNA_PKcs inhibits Repair DNA Repair NHEJ_Complex->Repair Cell_Survival Cell Survival & Resistance Repair->Cell_Survival

Figure 1. Simplified DNA-PK signaling pathway and the inhibitory action of 2,6-disubstituted thiopyran-4-one derivatives.

Experimental_Workflow Synthesis Synthesis of Thiopyran-4-one Derivatives InVitro_Assay In Vitro DNA-PK Kinase Assay (IC50) Synthesis->InVitro_Assay Cell_Treatment Cellular Treatment & DNA Damage Induction InVitro_Assay->Cell_Treatment Western_Blot Western Blot (p-DNA-PKcs S2056) Cell_Treatment->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Cell_Treatment->Clonogenic_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Clonogenic_Assay->Data_Analysis

Figure 2. General experimental workflow for the evaluation of 2,6-disubstituted thiopyran-4-one derivatives as DNA-PK inhibitors.

References

Application Notes and Protocols for Investigating 2,6-Diphenyl-4H-thiopyran-4-one in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death, primarily through the generation of reactive oxygen species (ROS). This document outlines a hypothetical framework and detailed experimental protocols for the investigation of 2,6-Diphenyl-4H-thiopyran-4-one as a potential photosensitizer for photodynamic therapy against cancer. While direct evidence of its application in PDT is currently limited, its structural similarity to other photoactive thiopyran derivatives suggests its potential as a novel photosensitizing agent. These application notes provide a comprehensive guide for researchers to evaluate its photophysical properties, in vitro phototoxicity, cellular uptake, and mechanism of action.

Introduction to this compound

This compound is a heterocyclic compound with a thiopyran core flanked by two phenyl groups. Its chemical structure (Figure 1) suggests potential for interesting photochemical properties. The conjugated system may allow for the absorption of light in the visible spectrum, a prerequisite for a photosensitizer. Upon photoexcitation, it is hypothesized that the molecule could undergo intersystem crossing to a triplet state, subsequently transferring energy to molecular oxygen to generate cytotoxic singlet oxygen, a key mediator of photodynamic therapy.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₂OS[1]
Molecular Weight 264.3 g/mol [1]
Appearance Yellow or tan powder or crystals[2]
Melting Point 126 - 130 °C[2]
Solubility Expected to be soluble in organic solvents like DMSO and poorly soluble in waterInferred from hydrophobic structure

Principle of Photodynamic Action

The proposed mechanism of photodynamic action for this compound follows the general principles of PDT. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet state (T₁). In this triplet state, the photosensitizer can initiate two types of photoreactions:

  • Type I Reaction: The photosensitizer in its triplet state can react directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce reactive oxygen species like superoxide (B77818) anion and hydroxyl radicals.

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen is a major cytotoxic agent in PDT, causing damage to cellular components and inducing cell death.

PDT_Mechanism PS_ground PS (S₀) PS_singlet PS (S₁) PS_ground->PS_singlet Light (hν) PS_singlet->PS_ground Fluorescence PS_triplet PS (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence O2 ³O₂ PS_triplet->O2 Energy Transfer Substrate Substrate PS_triplet->Substrate Electron Transfer ROS Reactive Oxygen Species (ROS) CellDeath Cell Death ROS->CellDeath O2_singlet ¹O₂ O2->O2_singlet O2_singlet->ROS Radicals Radical Ions Substrate->Radicals Radicals->ROS In_Vitro_Workflow start Start: Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding incubation_ps Incubation with this compound seeding->incubation_ps washing Wash with PBS incubation_ps->washing irradiation Light Irradiation washing->irradiation dark_control Dark Control (No Light) washing->dark_control post_incubation Post-Irradiation Incubation irradiation->post_incubation dark_control->post_incubation viability_assay Cell Viability Assay (e.g., MTT) post_incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis Signaling_Pathway PS This compound + Light ROS ROS Generation PS->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Membrane Membrane Damage ROS->Membrane Caspase Caspase Activation Mitochondria->Caspase ER->Caspase Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Anticancer Activity of 2,6-Diphenyl-4H-thiopyran-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of 2,6-Diphenyl-4H-thiopyran-4-one analogs, including their quantitative cytotoxic effects, detailed experimental protocols for their evaluation, and insights into their mechanism of action.

Introduction

Substituted 4H-thiopyran-4-one derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer activities. Among these, analogs of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These compounds are of considerable interest in medicinal chemistry due to their synthetic accessibility and the potential for broad-spectrum anticancer activity. Several studies have indicated that these analogs can induce cell cycle arrest and apoptosis in cancer cells, with a key mechanism of action being the inhibition of DNA-dependent protein kinase (DNA-PK).[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various 2,6-disubstituted 4H-thiopyran-4-one analogs has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

Compound IDR1 (Position 2)R2 (Position 6)Cancer Cell LineIC50 (µM)Reference
Analog 1 4-Methoxyphenyl4-MethoxyphenylHCT-15 (Colon)3.5[1]
MCF-7 (Breast)4.5[1]
Analog 2 3-Bromophenyl3-BromophenylHCT-15 (Colon)10[1]
MCF-7 (Breast)15[1]
Analog 3 Morpholin-4-yl6-(4'-naphthyl)phenylDNA-PK0.2-0.4[2]
Analog 4 Morpholin-4-yl6-(4'-benzo[b]thienyl)phenylDNA-PK0.2-0.4[2]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anticancer activity of this compound analogs are provided below.

Cell Viability Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3][4][5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analog stock solutions (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the thiopyran-4-one analogs and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V and differentiates viable, early apoptotic, late apoptotic, and necrotic cells using the viability dye PI.[8][9][10][11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells (including supernatant containing detached cells) after treatment. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13][14][15]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect cells by trypsinization and centrifugation. Wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of this compound analogs.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2,6-Diphenyl-4H- thiopyran-4-one Analogs cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds treatment Treatment with Analogs cell_culture->treatment srb_assay Cell Viability Assay (SRB) treatment->srb_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) treatment->cell_cycle_assay ic50 IC50 Determination srb_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis

Caption: Experimental workflow for anticancer evaluation.

Proposed Signaling Pathway: DNA-PK Inhibition

2,6-disubstituted thiopyran-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[16][17][18] Inhibition of DNA-PK in cancer cells can lead to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.

G cluster_downstream Downstream Effects of DNA-PK Inhibition compound This compound Analog dna_pk DNA-PK compound->dna_pk Inhibition dna_damage DNA Double-Strand Breaks dna_damage->dna_pk Activation nhej Non-Homologous End Joining (DNA Repair) dna_pk->nhej Phosphorylation & Activation dna_damage_acc Accumulation of DNA Damage nhej->dna_damage Repair cell_survival Cell Survival nhej->cell_survival cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage_acc->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols: Antimicrobial and Antifungal Assays of 2,6-Diphenyl-4H-thiopyran-4-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopyran-4-one scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific antimicrobial and antifungal data for 2,6-Diphenyl-4H-thiopyran-4-one is not extensively available in the public domain, numerous studies on its derivatives and related 4H-pyran and thiopyran compounds have demonstrated promising antimicrobial and antifungal potential. These compounds represent a valuable scaffold for the development of novel therapeutic agents.

This document provides a detailed overview of the typical antimicrobial and antifungal assays performed on this class of compounds, including standardized protocols. The data presented is a summary from studies on various derivatives of 4H-thiopyran-4-one and 4H-pyran-4-one to serve as a reference for researchers investigating the potential of this compound.

Data Presentation: Antimicrobial and Antifungal Activity of Related Thiopyran and Pyran Derivatives

The following tables summarize the antimicrobial and antifungal activities of various thiopyran and pyran derivatives as reported in the scientific literature. This data is intended to provide a comparative reference for the potential activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiopyran and Pyran Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneStaphylococcus aureus (ATCC-25923)8[1]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneKlebsiella pneumoniae (clinical isolate)8[1]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneEscherichia coli (ATCC-2522)8[1]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dionePseudomonas aeruginosa8[1]
2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanaminePseudomonas aeruginosa6.00[2]
2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamineBacillus subtilis11.75[2]
2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamineStaphylococcus aureus (MSSA)23.50[2]
2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamineStaphylococcus aureus (MRSA)23.50[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiopyran and Pyran Derivatives against Fungal Strains

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneCandida albicans0.25[1]
2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamineCandida albicans11.75[2]

Experimental Protocols

Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on standard methods frequently cited in the literature for testing thiopyran and pyran derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine MIC E->F

Workflow for MIC Determination.
Protocol 2: Agar (B569324) Disk Diffusion (Kirby-Bauer) Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the entire surface of the agar plate with the microbial suspension to create a lawn.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Zone_of_Inhibition_Workflow A Prepare Inoculum (0.5 McFarland) B Inoculate Agar Plate (Lawn Culture) A->B D Place Disks on Inoculated Plate B->D C Impregnate Disks with Test Compound C->D E Incubate Plate D->E F Measure Zone of Inhibition (mm) E->F

Workflow for Zone of Inhibition Assay.

Signaling Pathways and Logical Relationships

While the precise mechanisms of action for this compound are not yet elucidated, related compounds have been shown to interfere with various cellular processes in microorganisms. For instance, some thiopyran derivatives have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair.[3] Inhibition of such pathways can lead to microbial cell death.

Signaling_Pathway_Hypothesis Compound 2,6-Diphenyl-4H- thiopyran-4-one Target Potential Cellular Target (e.g., DNA-PK, Cell Wall Synthesis) Compound->Target Binds to Pathway Inhibition of Essential Cellular Pathway Target->Pathway Leads to Effect Antimicrobial / Antifungal Effect (Inhibition of Growth / Cell Death) Pathway->Effect Results in

Hypothesized Mechanism of Action.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists interested in evaluating the antimicrobial and antifungal properties of this compound. While specific data for this compound is limited, the information on related derivatives suggests that this chemical scaffold is a promising area for further investigation in the quest for new antimicrobial and antifungal agents. The standardized protocols outlined here will enable reproducible and comparable screening of this and other novel compounds.

References

Application Notes and Protocols for 2,6-Diphenyl-4H-thiopyran-4-one Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-diphenyl-4H-thiopyran-4-one derivatives as a promising class of enzyme inhibitors. This document includes detailed experimental protocols for evaluating their inhibitory activity against key cancer-related enzymes, DNA-Dependent Protein Kinase (DNA-PK) and Epidermal Growth Factor Receptor (EGFR), as well as protocols for assessing their cytotoxic effects on cancer cell lines.

Introduction

This compound and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer agents, with evidence suggesting their mechanism of action involves the inhibition of critical enzymes in cell signaling and DNA repair pathways. This document outlines the application of these derivatives as inhibitors of DNA-PK and EGFR, providing researchers with the necessary protocols to investigate their therapeutic potential.

Data Presentation

The inhibitory activities of various 2,6-disubstituted thiopyran-4-one derivatives are summarized below. These tables provide a clear comparison of their potency against specific enzymes and cancer cell lines.

Table 1: Inhibition of DNA-Dependent Protein Kinase (DNA-PK) by 2,6-disubstituted thiopyran-4-one derivatives.

Compound ID6-Aryl Substituent2-SubstituentIC50 (µM) vs DNA-PK
1 3'-aminophenylmorpholin-4-yl0.4
2 4'-aminophenylmorpholin-4-yl0.3
3 4'-(3-aminobenzamido)phenylmorpholin-4-yl0.2
4 4'-naphthylmorpholin-4-yl0.2-0.4
5 4'-benzo[b]thienylmorpholin-4-yl0.2-0.4
NU7026 (Reference) --0.23
LY294002 (Reference) -->10

Table 2: Cytotoxicity of bis-oxidized thiopyran derivative S-16 against various cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µM)
S-16 A549Non-small cell lung cancer4
S-16 H1975Non-small cell lung cancer3.14
S-16 MCF-7Breast cancer0.62

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound derivatives, it is crucial to understand the signaling pathways they target. The following diagrams, generated using Graphviz (DOT language), illustrate the DNA-PK and EGFR signaling pathways, as well as a typical experimental workflow for kinase inhibitor screening.

DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV_XRCC4_XLF Ligase IV/XRCC4/XLF DNAPKcs->LigIV_XRCC4_XLF phosphorylates Artemis->DSB processes ends NHEJ Non-Homologous End Joining (Repair) LigIV_XRCC4_XLF->NHEJ ligates Inhibitor This compound Derivative Inhibitor->DNAPKcs inhibits

DNA-PK Signaling Pathway in Non-Homologous End Joining.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization inhibits Kinase_Inhibition_Workflow Start Start Compound Prepare serial dilutions of This compound derivative Start->Compound Assay Perform in vitro kinase assay (e.g., ADP-Glo) Compound->Assay Measure Measure kinase activity (Luminescence) Assay->Measure Analyze Data Analysis: Calculate % inhibition Measure->Analyze IC50 Determine IC50 value Analyze->IC50 End End IC50->End

Troubleshooting & Optimization

Optimizing reaction conditions for 2,6-Diphenyl-4H-thiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. While various solvents can be employed, solvent-free conditions have been reported to improve yields in similar pyran syntheses.[1] For instance, switching from dichloromethane (B109758) or chloroform (B151607) to solvent-free conditions at 60°C has been shown to significantly increase product yield.[1]

  • Purity of Starting Materials: Impurities in the reactants or solvents can interfere with the reaction, potentially leading to side reactions or inhibiting the desired transformation.[1] Ensure that all starting materials and solvents are of high purity.

  • Catalyst Issues: The type and amount of catalyst can significantly impact the reaction outcome. For related syntheses, catalysts like KOH-loaded CaO have demonstrated high efficiency.[1] It is important to optimize the catalyst loading, as insufficient amounts may lead to an incomplete reaction, while an excess may not improve the yield and could complicate purification.[1]

Question: I am observing the formation of significant side products. How can I minimize them?

Answer: The formation of side products is a common challenge. Here are some strategies to minimize their formation:

  • Control of Reaction Sequence: In multi-component reactions, the initial condensation step is critical.[1] Ensuring this step proceeds efficiently can minimize the formation of undesired byproducts.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the decomposition of reactants and products, leading to the formation of side products.[1] It is crucial to monitor the reaction by TLC to determine the optimal reaction time and avoid overheating.

  • Purification of Starting Materials: As mentioned previously, impurities can catalyze side reactions.[1] Using highly pure starting materials is essential.

Question: What is the most effective method for purifying the final product?

Answer: The purification strategy depends on the nature of the impurities and the physical state of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.[1] Ethanol is a commonly used solvent for recrystallizing similar compounds.[1]

  • Column Chromatography: For complex mixtures or if the product is an oil, column chromatography on silica (B1680970) gel is the standard purification technique.[1] The choice of eluent system is critical for achieving good separation.

Question: My catalyst seems to lose its activity after one or two runs. What could be the reason?

Answer: Catalyst deactivation can occur due to several reasons. If you are using a reusable catalyst, consider the following:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, reducing its activity.

  • Leaching: The active component of a heterogeneous catalyst may leach into the reaction mixture during the reaction.

  • Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst.

Ensure proper handling and storage of the catalyst and consider regeneration procedures if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common approach involves the reaction of diarylideneacetones with a sulfur source.[2] Another method utilizes the corresponding tetrahydro-4H-thiopyran-4-one, which is then converted to the desired product.[3]

Q2: What is a typical reaction mechanism for the formation of the thiopyran ring?

A2: The formation of the thiopyran ring often proceeds through a sequence of reactions that can include a Michael addition followed by an intramolecular cyclization. For pyran derivatives, the mechanism typically involves a Knoevenagel condensation, followed by a Michael addition and then cyclization.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reactions may involve flammable solvents or toxic reagents. For example, hydrogen sulfide (B99878), which can be used in related syntheses, is extremely flammable and toxic.[4] Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Pyran Syntheses

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOH-loaded CaOSolvent-free600.592[1]
NoneDichloromethaneReflux840[1]
NoneChloroformReflux855[1]
Catalyst (20 mol%)EthanolRefluxVariesOptimized[1]

Note: This table presents data for the synthesis of pyran derivatives, which can provide insights into optimizing thiopyran synthesis.

Experimental Protocols

General Protocol for the Synthesis of 2,6-Diaryl-tetrahydro-4H-thiopyran-4-ones (A Precursor)

This protocol is adapted from the synthesis of related tetrahydro-4H-thiopyran-4-ones.

  • Reactant Mixture: In a round-bottom flask, combine the appropriate diarylideneacetone with a suitable sulfur source (e.g., sodium sulfide or hydrogen sulfide in a suitable solvent).

  • Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set amount of time. The optimal conditions (solvent, temperature, and time) will depend on the specific substrates and should be determined empirically.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is worked up. This may involve filtering off any solid byproducts, quenching the reaction with water, and extracting the product with an organic solvent.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure tetrahydro-4H-thiopyran-4-one.[1]

Dehydrogenation of Tetrahydro-4H-thiopyran-4-one to 4H-Thiopyran-4-one

A published procedure for the synthesis of this compound involves the dehydrogenation of the corresponding tetrahydro derivative.[3] This can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a base such as pyridine.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Starting Materials (e.g., Diaryl-ideneacetone, Sulfur Source) B Add Solvent & Catalyst A->B 1. C Heat and Stir (Monitor by TLC) B->C 2. D Quench Reaction & Extract Product C->D 3. E Purify Crude Product (Recrystallization or Chromatography) D->E 4. F Characterize Final Product E->F 5.

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Closely with TLC start->monitor_reaction Direct Check optimize_conditions Optimize Reaction Conditions (Solvent, Temp., Time) check_purity->optimize_conditions If pure optimize_catalyst Optimize Catalyst (Type, Loading) optimize_conditions->optimize_catalyst optimize_catalyst->monitor_reaction purification Improve Purification Method monitor_reaction->purification success Improved Yield & Purity purification->success influencing_factors center Reaction Outcome reactants Reactant Purity center->reactants solvent Solvent center->solvent temperature Temperature center->temperature time Reaction Time center->time catalyst Catalyst center->catalyst atmosphere Reaction Atmosphere center->atmosphere

References

Technical Support Center: Synthesis of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Diphenyl-4H-thiopyran-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely adopted and effective method is a two-step process. The first step involves the synthesis of the saturated precursor, 2,6-diphenyltetrahydro-4H-thiopyran-4-one. The second step is the dehydrogenation of this precursor to yield the desired this compound.

Q2: What are the typical starting materials for the synthesis of the 2,6-diphenyltetrahydro-4H-thiopyran-4-one precursor?

A2: A common method for the synthesis of similar structures, such as cis-2r,6c-distyryltetrahydro thiopyran-4-one, involves the reaction of dicinnamylacetone with hydrogen sulphide[1]. By analogy, the synthesis of 2,6-diphenyltetrahydro-4H-thiopyran-4-one would likely start from dibenzylideneacetone (B150790).

Q3: What reagents are used for the final dehydrogenation step to form this compound?

A3: The dehydrogenation is typically achieved through a mild oxidative elimination reaction. A common and effective reagent system for this transformation is N-chlorosuccinimide (NCS) in the presence of a base, such as pyridine (B92270).

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the precursor synthesis and the final dehydrogenation step can be effectively monitored using Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the product.

Q5: What are the common purification techniques for this compound?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. Column chromatography on silica (B1680970) gel can also be employed for more challenging purifications.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Precursor Formation Ensure the initial synthesis of 2,6-diphenyltetrahydro-4H-thiopyran-4-one has gone to completion. Monitor the reaction by TLC. If the reaction is incomplete, consider increasing the reaction time or optimizing the temperature.
Inefficient Dehydrogenation The oxidative elimination step is critical. Ensure the stoichiometry of N-chlorosuccinimide and pyridine is correct. The reaction may require gentle heating to proceed to completion. Monitor by TLC until the starting material is consumed.
Suboptimal Reaction Temperature For the dehydrogenation step, excessively high temperatures can lead to side reactions and decomposition. Conversely, a temperature that is too low will result in an incomplete reaction. Optimization of the reaction temperature is crucial.
Product Loss During Work-up After the reaction, the product is often precipitated by pouring the reaction mixture into water. Ensure the precipitation is complete and that the product is thoroughly collected by filtration. Wash the collected solid with cold water to remove any remaining water-soluble impurities.
Impurities in Starting Materials The purity of the starting materials, especially the 2,6-diphenyltetrahydro-4H-thiopyran-4-one precursor, is critical. Impurities can interfere with the dehydrogenation reaction. Purify the precursor by recrystallization before use.
Formation of Side Products

Problem: The final product is contaminated with significant impurities.

Potential Cause Troubleshooting Suggestion
Over-oxidation In the dehydrogenation step with NCS, over-oxidation can be a potential side reaction. Use the correct stoichiometric amount of NCS and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.
Incomplete Reaction Unreacted 2,6-diphenyltetrahydro-4H-thiopyran-4-one will be a major impurity if the dehydrogenation is not complete. Ensure the reaction is allowed to proceed until TLC indicates the full consumption of the starting material.
Side reactions from elevated temperatures High reaction temperatures can promote the formation of undesired side products. Maintain the optimal reaction temperature and avoid excessive heating.
Incorrect Stoichiometry An incorrect ratio of reactants, particularly an excess of the oxidizing agent, can lead to the formation of side products. Carefully measure and control the stoichiometry of all reagents.

Experimental Protocols

Protocol 1: Synthesis of 2,6-diphenyltetrahydro-4H-thiopyran-4-one (Precursor)

(Note: This is a generalized procedure based on the synthesis of similar compounds and may require optimization.)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve dibenzylideneacetone in a suitable solvent such as ethanol.

  • Introduction of Hydrogen Sulfide (B99878): Cool the solution in an ice bath and bubble hydrogen sulfide gas through the solution. Alternatively, a source of sulfide, such as sodium sulfide, can be used in a protic solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the dibenzylideneacetone is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2,6-diphenyltetrahydro-4H-thiopyran-4-one.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a round-bottom flask, dissolve the purified 2,6-diphenyltetrahydro-4H-thiopyran-4-one in a suitable solvent like dichloromethane (B109758) or chloroform.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) and pyridine to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the dehydrogenation by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water to remove pyridine and succinimide. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent to yield pure this compound.

Data Presentation

Table 1: Optimization of Dehydrogenation Reaction Conditions (Illustrative)
Entry Solvent Temperature (°C) NCS (equivalents) Pyridine (equivalents) Reaction Time (h) Yield (%)
1Dichloromethane251.11.21275
2Chloroform251.11.21278
3Dichloromethane401.11.2685
4Chloroform601.11.2488
5Dichloromethane251.51.51270 (with side products)
6Chloroform601.01.2880 (incomplete reaction)

Note: The data in this table is illustrative and intended to guide optimization. Actual results may vary.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Dehydrogenation start1 Dibenzylideneacetone react1 React with H2S source in Ethanol start1->react1 workup1 Aqueous Work-up & Filtration react1->workup1 purify1 Recrystallization workup1->purify1 end1 2,6-diphenyltetrahydro- 4H-thiopyran-4-one purify1->end1 start2 2,6-diphenyltetrahydro- 4H-thiopyran-4-one react2 React with NCS & Pyridine in Dichloromethane start2->react2 workup2 Aqueous Wash & Drying react2->workup2 purify2 Recrystallization workup2->purify2 end2 2,6-Diphenyl-4H- thiopyran-4-one purify2->end2 troubleshooting_yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield of This compound check_precursor Check Purity & Yield of Precursor start->check_precursor check_reagents Verify Stoichiometry of NCS & Pyridine start->check_reagents check_conditions Review Reaction Temperature & Time start->check_conditions improve_workup Refine Work-up & Isolation Technique start->improve_workup repurify_precursor Repurify Precursor check_precursor->repurify_precursor optimize_stoichiometry Adjust Reagent Ratios check_reagents->optimize_stoichiometry optimize_conditions Optimize Temperature & Monitor with TLC check_conditions->optimize_conditions end Successful Synthesis repurify_precursor->end Improved Yield optimize_stoichiometry->end Improved Yield optimize_conditions->end Improved Yield improve_workup->end Improved Yield

References

Technical Support Center: Purification of 2,6-Diphenyl-4H-thiopyran-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,6-Diphenyl-4H-thiopyran-4-one by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable.1. Add small increments of hot solvent until the compound dissolves. 2. If a large volume of solvent has been added without dissolution, the solvent is likely inappropriate. Try a different solvent or a solvent mixture. Ethanol (B145695) or an ethanol/DMF mixture is a good starting point.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (126-130 °C). 2. The solution is supersaturated with impurities.1. Use a lower-boiling point solvent. 2. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.
No crystals form upon cooling. 1. The solution is not saturated. 2. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. 2. Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
The obtained crystals are colored (yellow/brown). 1. Presence of colored impurities. 2. The compound itself is a yellow or tan solid.1. If the color is due to impurities, consider adding a small amount of activated charcoal to the hot solution before filtration. 2. This compound is naturally a yellow or tan crystalline solid. A pale yellow color is expected.
Low recovery of the purified compound. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on literature for similar compounds and general solubility principles, ethanol is a good starting solvent to try for the recrystallization of this compound. A mixture of ethanol and a small amount of dimethylformamide (DMF) can also be effective if the compound has low solubility in pure ethanol.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a yellow or tan crystalline solid with a melting point in the range of 126-130 °C.

Q3: My purified product has a strong, unpleasant odor. Is this normal?

A3: The synthesis of this compound often involves sulfur-containing reagents like Lawesson's reagent. Residual impurities from the synthesis can have strong odors. A successful recrystallization should significantly reduce or eliminate any unpleasant smells. If the odor persists, a second recrystallization may be necessary.

Q4: How can I confirm the purity of my recrystallized product?

A4: The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point within the expected range (126-130 °C) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify any remaining impurities.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular FormulaC₁₇H₁₂OS
Molecular Weight264.34 g/mol
AppearanceYellow or tan powder/crystals
Melting Point126 - 130 °C
SolubilitySoluble in DMSO, potentially soluble in ethanol and DMF.

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a detailed methodology for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point and, if desired, perform spectroscopic analysis to confirm the purity of the final product.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the key stages of the recrystallization process.

Technical Support Center: Recrystallization of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Diphenyl-4H-thiopyran-4-one. The focus is on addressing common challenges encountered during the purification of this compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A definitive, experimentally validated single best solvent for the recrystallization of this compound is not consistently reported in the literature. However, based on the chemical structure (a ketone with two phenyl groups) and general principles of recrystallization, a systematic approach to solvent selection is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

A common starting point for compounds of this nature includes:

  • Alcohols: Ethanol or isopropanol.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Hydrocarbons: Hexanes or heptane (B126788) (often as the anti-solvent in a mixed solvent system).

  • Aromatic Hydrocarbons: Toluene.

A mixed solvent system, such as ethanol-water, acetone-hexanes, or ethyl acetate-hexanes, is often effective. In this technique, the compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and the "poor" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

For a systematic approach to determining the best solvent, please refer to the Experimental Protocol: Small-Scale Solvent Screening for Recrystallization .

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Re-heat the solution: Re-heat the mixture until the oil completely redissolves.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

  • Slow cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with a cloth or paper towels can help. Avoid moving or disturbing the flask during this period.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.

  • Consider a different solvent: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a different solvent system.

Q3: No crystals are forming, even after the solution has cooled. What can I do?

If no crystals form after the solution has cooled to room temperature and then in an ice bath, the solution may be too dilute or there may be a lack of nucleation sites.

Troubleshooting Steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce the solvent volume: Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.

  • Use an anti-solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

  • Refrigerate: If crystals do not form at ice bath temperatures, placing the solution in a refrigerator for an extended period may promote crystallization.

Experimental Protocols

Small-Scale Solvent Screening for Recrystallization

This protocol outlines a method for efficiently determining a suitable recrystallization solvent for this compound using small quantities of the crude material.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water)

  • Small test tubes or vials

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass rods

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate small test tubes.

  • Room Temperature Solubility Test: To each test tube, add a different solvent dropwise, vortexing or stirring after each addition, until about 1 mL of solvent has been added. Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will show low solubility at this stage.

  • Hot Solubility Test: For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the same solvent dropwise until the compound completely dissolves. Record the approximate amount of solvent required. An ideal solvent will fully dissolve the compound at an elevated temperature.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If crystals do not form, place the test tubes in an ice bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed in each test tube. The best solvent will yield a large amount of pure-looking crystals upon cooling.

General Recrystallization Protocol

Once a suitable solvent has been identified, the following general procedure can be followed for larger quantities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the boiling point of the solvent with stirring. Continue adding the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Solubility Characteristics of a Hypothetical Ideal Recrystallization Solvent

TemperatureSolubility of this compound
Room Temperature (~25°C)Low (e.g., < 1 g / 100 mL)
Boiling Point of SolventHigh (e.g., > 10 g / 100 mL)

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals   oiling_out->no_crystals No reheat Re-heat and Add More Solvent oiling_out->reheat Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes slow_cool Cool Slowly reheat->slow_cool scratch Scratch Flask or Add Seed Crystal slow_cool->scratch change_solvent Change Solvent scratch->change_solvent Still Oiling Out evaporate Reduce Solvent Volume refrigerate Refrigerate for Extended Period evaporate->refrigerate induce_crystallization->evaporate No Success refrigerate->change_solvent Still No Crystals

Caption: Troubleshooting guide for common recrystallization issues.

Overcoming side reactions in the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to offer solutions to specific issues that may arise during the synthesis of this compound.

FAQ 1: Low Yield of this compound

Question: I am experiencing a very low yield in my synthesis of this compound. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound are a frequently reported issue and can be attributed to several factors depending on the synthetic route. Common methods include the reaction of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone) with a sulfur source, or the thionation of 2,6-diphenyl-4H-pyran-4-one.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. It is essential to optimize these parameters for your specific reaction.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

  • Purity of Starting Materials: Impurities in the starting materials, such as dibenzylideneacetone (B150790) or the sulfurating agent, can lead to side reactions and lower yields. Ensure the purity of all reagents before use.

  • Decomposition of Product: The target molecule may be susceptible to degradation under harsh reaction conditions. Milder reagents and lower temperatures should be considered if product decomposition is suspected.

FAQ 2: Presence of Significant Side Products in the Reaction Mixture

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of significant side products. How can I minimize these?

Answer: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route employed.

Potential Side Reactions and Mitigation Strategies:

  • Formation of Isomeric Thiophenes: In reactions involving 1,5-dicarbonyl compounds and a sulfur source, the formation of thiophene (B33073) derivatives through alternative cyclization pathways can occur. Careful control of reaction conditions, such as temperature and the choice of sulfurating agent, can help favor the desired thiopyranone ring formation.

  • Byproducts from Lawesson's Reagent: When using Lawesson's reagent for the thionation of the corresponding pyran-4-one, a stoichiometric six-membered phosphorus-containing byproduct is formed, which can complicate purification.[1] Post-reaction workup with agents like ethanol (B145695) or ethylene (B1197577) glycol can help to decompose this byproduct into more polar, easily separable compounds.[1]

  • Polymerization: Thioaldehydes, which can be transient intermediates in some synthetic routes, have a strong tendency to polymerize.[2] Ensuring that the in-situ generated reactive intermediates are efficiently trapped by the other reactant is crucial. This can often be achieved by controlling the rate of addition of reagents.

  • Incomplete Thionation: When starting from 2,6-diphenyl-4H-pyran-4-one, the reaction may not go to completion, leaving unreacted starting material which can be difficult to separate from the product due to similar polarities. Monitoring the reaction by TLC and adjusting the amount of the thionating agent or reaction time can help drive the reaction to completion.

FAQ 3: Difficulty in Purifying this compound

Question: I am struggling with the purification of the final product. What are the recommended purification methods?

Answer: Purification can be challenging due to the presence of closely related side products and unreacted starting materials.

Purification Strategies:

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. A range of solvents should be screened to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

  • Column Chromatography: For complex mixtures or when crystallization is ineffective, column chromatography on silica (B1680970) gel is the standard method. A systematic approach to selecting the eluent system, starting with non-polar solvents and gradually increasing the polarity, is recommended. Monitoring the fractions by TLC is essential for good separation.

  • Work-up Procedure for Lawesson's Reagent: As mentioned previously, if Lawesson's reagent is used, a specific work-up procedure to handle the phosphorus-containing byproducts is highly recommended to simplify the subsequent purification steps.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyran Synthesis (Illustrative Example)

While specific data for this compound is scarce in the literature, the following table illustrates a typical optimization process for a related pyran synthesis, which can be adapted.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
110EthanolReflux665
220EthanolReflux678
320AcetonitrileReflux672
420TolueneReflux868
520Ethanol501285

This table is a representative example based on general principles of pyran synthesis and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Diphenyl-4H-pyran-4-one and Lawesson's Reagent (General Procedure)

  • Reaction Setup: To a solution of 2,6-diphenyl-4H-pyran-4-one (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5-0.6 equivalents).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. To decompose the phosphorus byproducts, a co-solvent like ethanol can be added and the mixture stirred for a period of time.[1]

  • Purification: Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_alternative Alternative Route 1,5-Diphenylpenta-1,4-dien-3-one 1,5-Diphenylpenta-1,4-dien-3-one Reaction_1 Cyclization 1,5-Diphenylpenta-1,4-dien-3-one->Reaction_1 Reaction Sulfur Source Sulfur Source Sulfur Source->Reaction_1 2,6-Diphenyl-4H-pyran-4-one 2,6-Diphenyl-4H-pyran-4-one Reaction_2 Thionation 2,6-Diphenyl-4H-pyran-4-one->Reaction_2 Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reaction_2 Product This compound Reaction_1->Product Reaction_2->Product

Caption: Synthetic routes to this compound.

Side_Reactions Starting_Materials Starting Materials / Intermediates Desired_Product This compound Starting_Materials->Desired_Product Desired Pathway Side_Product_1 Isomeric Thiophenes Starting_Materials->Side_Product_1 Alternative Cyclization Side_Product_2 Phosphorus Byproducts (from Lawesson's Reagent) Starting_Materials->Side_Product_2 Reagent Byproduct Side_Product_3 Polymerization Products Starting_Materials->Side_Product_3 Unwanted Polymerization Side_Product_4 Unreacted Starting Material (e.g., Pyran-4-one) Starting_Materials->Side_Product_4 Incomplete Reaction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions If pure Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Success Improved Yield / Purity Optimize_Conditions->Success If successful Monitor_Reaction->Optimize_Conditions If incomplete reaction Modify_Workup Modify Work-up/Purification Monitor_Reaction->Modify_Workup If side products form Consider_Route Consider Alternative Synthetic Route Modify_Workup->Consider_Route If still problematic Modify_Workup->Success If successful

Caption: A logical workflow for troubleshooting synthesis issues.

References

Stability of 2,6-Diphenyl-4H-thiopyran-4-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Diphenyl-4H-thiopyran-4-one

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

While specific degradation kinetics for this compound are not extensively published, based on the chemical nature of the 4H-thiopyran-4-one scaffold and related heterocyclic compounds, the primary stability concerns are:

  • Photodegradation: Thiopyran derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to dimerization or other photochemical reactions. For instance, the photolysis of a related compound, 2,6-diphenyl-4H-pyran-4-thione, results in desulfurization and dimerization.

  • pH Sensitivity: The thiopyran ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening or rearrangement.

  • Oxidation: The sulfur atom in the thiopyran ring can be oxidized, especially in the presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen.

  • Thermal Stress: While the compound is a solid with a melting point of 126-130°C, prolonged exposure to high temperatures in solution can accelerate degradation pathways.[1]

Q2: How should I store solid this compound and its solutions?

Proper storage is critical to ensure the integrity of the compound.

  • Solid Form: Store the powder or crystals in a tightly sealed, light-proof container (e.g., an amber vial) at a cool and dry place. For long-term storage, refrigeration (-20°C) is recommended.[1]

  • In Solution: Stock solutions, particularly in solvents like DMSO, should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles. For aqueous buffers, it is highly recommended to prepare solutions fresh before each experiment.

Q3: My solution of this compound has changed color. What does this indicate?

A change in color, such as yellowing or darkening, is a common visual indicator of chemical degradation. This is often caused by oxidation or polymerization upon exposure to air and/or light, a known issue for similar 4H-pyran-4-one compounds.[2] If you observe a color change, it is recommended to discard the solution and prepare a fresh one from solid stock.

Q4: I am observing unexpected peaks in my HPLC or LC-MS analysis. Could this be due to compound degradation?

Yes. The appearance of new peaks, especially those that grow over time or upon sample stress, is a strong indication of degradation. It is crucial to assess the stability of the compound under your specific analytical and experimental conditions.[3] If degradation is suspected, run a freshly prepared standard solution to compare retention times and peak purity.

Q5: What solvents are recommended for dissolving this compound?

The compound is generally soluble in organic solvents. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a common choice.[1] Other potential solvents include Dimethylformamide (DMF) and ethanol.[1] For chemical reactions and analysis, solubility should be tested in a range of solvents, including chlorinated solvents, ethers, and esters, depending on the application.

Q6: How does the choice of a protic versus an aprotic solvent affect the stability of the compound?

The type of solvent can significantly influence stability:

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[4] They can potentially participate in degradation pathways such as hydrolysis, especially at non-neutral pH.

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and do not act as hydrogen bond donors.[4] They are generally preferred for dissolving polar compounds for reactions as they can enhance the reactivity of nucleophiles.[4][5] For this compound, stable solutions for storage are typically prepared in polar aprotic solvents like DMSO.[1]

  • Nonpolar Solvents: Solvents like hexanes or toluene (B28343) are less likely to participate in ionic degradation pathways but may be less effective at dissolving the compound.

Troubleshooting Guide for Stability Issues

This guide helps diagnose and resolve common problems related to the stability of this compound.

ProblemPotential CauseRecommended Action
Inconsistent experimental results (e.g., variable IC50 values) Compound degradation in the experimental medium (e.g., aqueous buffer, cell culture media).1. Perform a stability test of the compound under the exact experimental conditions (medium, temperature, time). 2. Prepare fresh solutions immediately before each experiment. 3. Minimize the incubation time if the compound proves to be unstable.
Appearance of new peaks in chromatogram (HPLC, LC-MS) Degradation of the compound due to light, pH, temperature, or oxidative stress.1. Review storage conditions of both solid and stock solutions.[2] 2. Prepare fresh samples for analysis and protect them from light. 3. Use an HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector to help identify degradation products.[6]
Decreased peak area of the main compound over time The compound is degrading in the solvent or analytical mobile phase.1. Confirm the stability of the compound in the chosen solvent. 2. If using an aqueous mobile phase, check for pH-related instability. 3. Prepare standards and samples in the initial mobile phase immediately before injection.
Poor solubility or precipitation during experiment The solvent is not suitable, or the concentration is too high for the experimental medium.1. Determine the compound's solubility in the specific medium before starting the experiment. 2. Consider using a co-solvent system if solubility in aqueous buffers is low.[1] 3. Use mechanical methods like vortexing or sonication to aid dissolution.[7]

Qualitative Stability Data Summary

Disclaimer: The following data is inferred from the general chemical properties of the 4H-thiopyran-4-one scaffold and related heterocyclic compounds. Specific quantitative stability studies for this compound are limited in publicly available literature. This table should be used as a guideline, and compound-specific stability testing is strongly recommended for all applications.

Solvent ClassConditionsExpected StabilityRationale
Polar Protic (e.g., Water, Ethanol)Neutral pH, Room Temp, DarkModerate to LowPotential for slow hydrolysis or reaction with solvent impurities.
Acidic/Basic pHLowSusceptible to acid or base-catalyzed hydrolysis and ring-opening.[2]
Light ExposureLowPhotodegradation is a known risk for related pyran/thiopyran structures.
Polar Aprotic (e.g., DMSO, Acetonitrile)Room Temp, DarkHighGenerally good solvents for storage, less likely to participate in degradation.[1]
Light ExposureModerate to LowPhotodegradation can still occur regardless of the solvent.
High TemperatureModerateElevated temperatures can accelerate decomposition pathways.
Nonpolar (e.g., Toluene, Hexane)Room Temp, DarkHighLow reactivity, but also likely low solubility.

Experimental Protocols

Protocol: General Stability Assessment in Different Solvents by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile (B52724), DMSO)

  • Reagents for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a UV or PDA detector

  • Analytical balance, volumetric flasks, pipettes

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber (ICH Q1B compliant) or a controlled light source

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

3. Stress Testing Conditions: For each condition, prepare a sample in a sealed vial. Include a control sample stored at 4°C in the dark.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature (hydrolysis is often faster under basic conditions).

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

  • Photolytic Degradation: Expose a vial of the stock solution to a controlled light source as per ICH Q1B guidelines.[6] Wrap a control vial in aluminum foil and place it alongside the exposed sample.

4. Sample Analysis:

  • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Important: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration.

Visualizations

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Incubate & Sample at T=0, 2, 8, 24h) cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, RT) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid thermal Thermal (60°C, Dark) stock->thermal photo Photolytic (ICH Q1B Light) stock->photo prep_sample Neutralize (if needed) & Dilute Aliquots acid->prep_sample base->prep_sample oxid->prep_sample thermal->prep_sample photo->prep_sample hplc Analyze via Stability-Indicating HPLC-UV/PDA Method prep_sample->hplc data Calculate % Remaining vs. T=0 Identify Degradants hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

G start Unexpected Experimental Result (e.g., low yield, new spots/peaks) q1 Is the starting material pure? start->q1 a1_yes Analyze starting material (e.g., by NMR, LC-MS). Purify if necessary. q1->a1_yes No q2 Were solutions prepared freshly? q1->q2 Yes a2_no Prepare fresh solutions from solid stock before use. Re-run experiment. q2->a2_no No q3 Was the experiment protected from light? q2->q3 Yes a3_no Repeat experiment in amber vials or with foil wrapping. q3->a3_no No q4 Is the compound stable under the specific reaction conditions (solvent, temp, pH)? q3->q4 Yes a4_no Perform a control experiment (stirring compound under conditions without other reagents). Analyze for degradation. q4->a4_no No end Issue likely related to reaction mechanism or other reagents. q4->end Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Catalyst screening for the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst screening and synthesis of 2,6-Diphenyl-4H-thiopyran-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low to No Product Yield

Potential Cause Suggested Solution
Inactive or Inefficient Catalyst - Verify the catalyst's activity. For heterogeneous catalysts, ensure proper activation. - Screen a variety of catalysts (e.g., acid, base, or metal-based catalysts). - Optimize catalyst loading; both too little and too much can be detrimental. For some pyran syntheses, 20 mol% has been found to be optimal.[1]
Inappropriate Reaction Temperature - Optimize the reaction temperature. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause decomposition of reactants or products.[1] - For solvent-free conditions, a temperature range of 60-80°C has been effective in similar syntheses.[1]
Incorrect Solvent - The choice of solvent is critical. While some reactions proceed well in solvents like ethanol, solvent-free conditions have been shown to improve yields in certain cases.[1] - If using a solvent, ensure it is anhydrous, as moisture can quench catalysts or react with intermediates.
Poor Quality Starting Materials - Ensure the purity of reactants (e.g., dibenzalacetone and a sulfur source like Lawesson's reagent or sodium sulfide). Impurities can inhibit the reaction or lead to side products.[1]
Suboptimal Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Premature workup will result in low yields, while prolonged reaction times can lead to product degradation.

Issue 2: Formation of Significant Side Products

Potential Cause Suggested Solution
Side Reactions - The reaction mechanism often involves several steps; side products can arise from competing reaction pathways.[1] - In multicomponent reactions, ensuring the efficient formation of the initial adduct can minimize side products.[1] - Over-oxidation of the sulfur atom can occur, leading to sulfoxides or sulfones.[2] Careful control of oxidizing agents and reaction conditions is necessary if oxidation is not the desired outcome.
Decomposition of Product or Reactants - As mentioned, excessive heat or prolonged reaction times can lead to decomposition.[1] Optimize these parameters by monitoring the reaction with TLC.
Non-selective Catalyst - The chosen catalyst may promote undesired side reactions. Screening for a more selective catalyst is recommended.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Co-eluting Impurities - If using column chromatography, try a different solvent system (eluent) or a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product Insolubility/Crystallization Issues - For recrystallization, screen a variety of solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Residual Catalyst - If a heterogeneous catalyst is used, ensure it is completely removed by filtration before workup.[1] - For homogeneous catalysts, an aqueous wash or extraction may be necessary to remove them.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used for the synthesis of thiopyran-4-ones?

A1: A range of catalysts can be employed, including both homogeneous and heterogeneous catalysts. These can be broadly categorized as:

  • Base catalysts: Organic bases like piperidine (B6355638) or triethylamine, and inorganic bases such as KOH-loaded CaO have been used for similar pyran syntheses.[3][4]

  • Acid catalysts: Brønsted acids like dodecylbenzenesulfonic acid (DBSA) and Lewis acids can catalyze the condensation steps.[5]

  • Organocatalysts: L-proline has been shown to be an effective enantioselective catalyst in the synthesis of some pyrans and thiopyrans.[6]

  • Nanocatalysts: Metal oxide nanoparticles, such as Ag/TiO2, have been utilized as robust and recoverable catalysts for the synthesis of 4H-pyrans.[7]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q3: My product appears to be a mixture of isomers. How can I separate them?

A3: Isomers can often be separated by careful column chromatography. Experimenting with different eluent systems to achieve better separation is key. In some cases, fractional crystallization may also be an effective method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Many sulfur reagents, such as hydrogen sulfide (B99878) or Lawesson's reagent, are toxic and have strong, unpleasant odors. All manipulations involving these reagents should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Protocol for Catalyst Screening in the Synthesis of this compound:

This protocol is a general guideline and may require optimization for specific catalysts and reaction conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-2-propen-1-one (dibenzalacetone, 1 mmol) and a sulfur source (e.g., sodium sulfide nonahydrate, 1.1 mmol).

  • Catalyst Addition: Add the catalyst to be screened (e.g., 10-20 mol%).

  • Solvent Addition (if applicable): If the reaction is to be run in a solvent, add the appropriate solvent (e.g., ethanol, 10 mL). For solvent-free conditions, proceed to the next step.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80°C or reflux) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • If a heterogeneous catalyst is used, filter the hot reaction mixture to remove the catalyst.

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

    • The crude product is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Catalyst Screening Results for the Synthesis of this compound

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1L-proline20EthanolReflux675
2KOH/CaO15Solvent-free80288
3Ag/TiO210H2O/EtOH (2:1)60482
4DBSA10Water90565
5None-EthanolReflux12<10

Note: This data is illustrative and based on findings for similar pyran and thiopyran syntheses. Actual results may vary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Dibenzalacetone - Sulfur Source catalyst Add Catalyst reactants->catalyst solvent Add Solvent (optional) catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor with TLC heat->monitor monitor->heat Continue reaction filter Filter (if heterogeneous catalyst) monitor->filter Reaction complete evaporate Solvent Evaporation filter->evaporate purify Purify Product (Recrystallization or Chromatography) evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Product Yield? check_catalyst Is the catalyst active and optimal? start->check_catalyst Yes side_products Significant Side Products? start->side_products No check_conditions Are reaction conditions (temp, time, solvent) optimized? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts and optimize loading. check_catalyst->optimize_catalyst No check_reactants Are starting materials pure? check_conditions->check_reactants Yes optimize_conditions Systematically vary temperature, time, and solvent. check_conditions->optimize_conditions No purify_reactants Purify starting materials. check_reactants->purify_reactants No success Successful Synthesis check_reactants->success Yes purification_issue Difficulty in Purification? side_products->purification_issue No adjust_conditions Adjust conditions to improve selectivity (e.g., lower temp). side_products->adjust_conditions Yes change_purification Try alternative purification methods (e.g., different solvent system). purification_issue->change_purification Yes purification_issue->success No optimize_catalyst->start optimize_conditions->start purify_reactants->start adjust_conditions->start change_purification->success

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting low yields in thiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiopyran-4-ones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of thiopyran-4-one is consistently low. What are the most common causes?

Low yields in thiopyran-4-one synthesis can arise from several factors. A systematic approach to troubleshooting is essential.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's efficiency.[1][2]

  • Purity of Starting Materials: Impurities in reactants and solvents can inhibit the reaction or lead to unwanted side products.[1] It is crucial to use high-purity materials.

  • Catalyst Inactivity: The chosen catalyst may be inefficient, deactivated, or used in a suboptimal amount.[2]

  • Side Reactions: Competing reaction pathways, such as oxidation of the sulfur atom or β-elimination, can consume the desired product.[3]

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Q2: How critical is the choice of catalyst and reaction conditions for yield improvement?

The selection of a catalyst and the optimization of reaction conditions are paramount for achieving high yields. For instance, in multicomponent reactions for synthesizing 4H-thiopyrans, various catalysts can be effective, but their efficiency may differ significantly.[1][4] Solvent choice is also critical; in some cases, solvent-free conditions have been shown to dramatically increase yields.[2] Systematic screening of catalysts, catalyst loading, solvents, and temperature is often necessary to identify the optimal conditions for your specific substrates.

Q3: I am observing significant formation of byproducts. What are the likely culprits?

The sulfur atom in the thiopyran ring is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone derivatives as major byproducts.[3] This is especially true if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. Another potential issue is β-elimination, particularly in substituted thiopyranones, which can lead to ring-opening.[5] Careful control of the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and temperature can help minimize these side reactions.[6]

Q4: What are the most effective strategies for purifying thiopyran-4-ones?

Purification challenges often arise from the presence of unreacted starting materials or closely related side products.[2] The most common and effective purification techniques are:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (such as ethanol) is often the best method to achieve high purity.[2]

  • Column Chromatography: For oily products or complex mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is the standard method. A careful selection of the eluent system is crucial for achieving good separation.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Incomplete Conversion of Starting Materials

  • Possible Cause: Insufficient reaction time or temperature.

  • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature, but be cautious of potential product decomposition at higher temperatures.[2]

  • Possible Cause: Inactive or insufficient catalyst.

  • Solution: Use a fresh batch of catalyst or consider screening alternative catalysts. Optimize the catalyst loading; sometimes, increasing the amount does not improve the yield and may even hinder the reaction.[1][2]

  • Possible Cause: Poor quality of starting materials or solvents.

  • Solution: Verify the purity of your starting materials using analytical techniques like NMR or GC-MS. Ensure that solvents are anhydrous if the reaction is sensitive to moisture.[1]

Problem 2: Formation of Oxidized Byproducts (Sulfoxides/Sulfones)

  • Possible Cause: Reaction mixture exposed to oxygen.

  • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Use de-oxygenated solvents.[6]

  • Possible Cause: Use of an oxidizing agent or incompatible reagents.

  • Solution: Review all reagents to ensure they are not acting as oxidants. In some cases, specific and mild oxidizing agents like Davis's oxaziridine (B8769555) are used intentionally to synthesize sulfoxides, but accidental oxidation is a common issue.[3] If direct oxidation to sulfones is difficult, a two-step process (sulfide to sulfoxide, then sulfoxide to sulfone) may provide better control.[3]

Problem 3: Product Decomposes During Reaction or Workup

  • Possible Cause: The product is unstable at the reaction temperature.

  • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the appearance of decomposition products by TLC.

  • Possible Cause: The product is sensitive to acidic or basic conditions during workup.

  • Solution: Perform a neutral workup. Use a mild extraction solvent and avoid strong acids or bases during pH adjustments if possible.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-amino-3-cyano-4H-thiopyrans *

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Triethylamine20592
2Piperidine20685
3DMAP20878
4DBU20788
5None-24<10

*Data is representative for a multi-component reaction of an aldehyde, malononitrile (B47326), and a sulfur source, based on principles of catalyst optimization.[4][7]

Table 2: Influence of Solvent on a Model Thiopyran-4-one Synthesis *

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol (B145695)Reflux1288
2DMF751085
3DichloromethaneReflux2445
4TolueneReflux1865
5Solvent-free80295

*Yields are illustrative, based on general findings where solvent choice significantly impacts reaction outcomes.[2][7][8]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of a Substituted 4H-Thiopyran

This protocol is a representative example of a one-pot, three-component synthesis.[4][7]

  • Reagent Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the β-oxodithioester or other suitable sulfur-containing precursor (1.0 mmol).

  • Solvent/Catalyst Addition: If the reaction is performed in a solvent, add the chosen solvent (e.g., ethanol, 10 mL). Add the optimized catalyst (e.g., triethylamine, 0.2 mmol).

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by recrystallization from a solvent like ethanol or by column chromatography.[2]

Protocol 2: Synthesis of Tetrahydro-4H-thiopyran-4-one

This two-step procedure is a classic method for preparing the core structure.[9][10]

  • Step 1: Cyclization: Add dimethyl 3,3'-thiobispropanoate to a solution of sodium methoxide (B1231860) in THF. The reaction is typically stirred for several hours to yield methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.[9]

  • Step 2: Decarboxylation: The product from Step 1 is then heated in refluxing 10% aqueous sulfuric acid to induce decarboxylation, yielding tetrahydro-4H-thiopyran-4-one.[9]

  • Purification: The final product is typically purified by distillation under reduced pressure.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure? success Yield Improved check_purity->success Issue Resolved check_catalyst Evaluate Catalyst (Activity, Loading) check_conditions->check_catalyst Optimized? check_conditions->success Issue Resolved analyze_crude Analyze Crude Product (TLC, NMR) check_catalyst->analyze_crude Active? check_catalyst->success Issue Resolved side_reactions Identify Side Products (Oxidation, Elimination) analyze_crude->side_reactions Incomplete Conversion? optimize_purification Optimize Workup & Purification Protocol analyze_crude->optimize_purification Product Formed, Lost on Workup? side_reactions->check_conditions Modify Conditions optimize_purification->success

Caption: Troubleshooting workflow for low yields.

ExperimentalWorkflow prep 1. Reagent & Glassware Prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Execute Reaction (Heating/Stirring) setup->reaction monitor 4. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 5. Quenching & Extraction (Workup) monitor->workup Complete purify 6. Purification (Chromatography/ Recrystallization) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Scalable Synthesis of 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?

Answer: Low or no yield of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Purity of Starting Materials: Impurities in the starting materials, such as dibenzylideneacetone (B150790) or the sulfur source, can inhibit the reaction or lead to side reactions.[1]

    • Solution: Ensure the purity of your starting materials. Recrystallize dibenzylideneacetone if necessary. Use a fresh, high-quality sulfur source like sodium sulfide (B99878) nonahydrate or Lawesson's reagent.

  • Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: Optimize the reaction temperature. While some reactions may proceed at room temperature, others may require heating to reflux to ensure the reaction goes to completion.[1] Monitor the internal reaction temperature closely.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reaction time if starting materials are still present.

  • Inefficient Stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between reactants.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a well-mixed suspension.

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

    • Solution: While ethanol (B145695) is a commonly used solvent, consider screening other polar solvents if yields are consistently low. Ensure the solvent is of an appropriate grade and dry if the reaction is sensitive to moisture.

Problem 2: Formation of Significant Side Products

Question: My final product is contaminated with significant amounts of side products. How can I minimize their formation?

Answer: The formation of side products is a common issue. Understanding the potential side reactions can help in devising a strategy to minimize them.

  • Oxidation of the Product: The thiopyranone ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Polymerization of Starting Material: Dibenzylideneacetone can be prone to polymerization under certain conditions.

    • Solution: Control the reaction temperature carefully. Adding the sulfur source portion-wise might also help to control the reaction rate and minimize side reactions.

  • Formation of Tetrahydrothiopyranone: Incomplete dehydrogenation can lead to the formation of 2,6-Diphenyltetrahydro-4H-thiopyran-4-one as a major byproduct.

    • Solution: Ensure the reaction conditions (e.g., temperature, reaction time) are sufficient for the dehydrogenation step to go to completion.

Problem 3: Difficulty in Product Purification

Question: I am finding it difficult to purify the crude product to the desired level. What are the best purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials or closely related side products.[1]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[1]

    • Solution: A mixture of ethanol and water is often a good solvent system for the recrystallization of this compound. Other solvent systems to consider include hexane/acetone and hexane/THF. The optimal solvent ratio should be determined experimentally to maximize yield and purity.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a reliable alternative.[1]

    • Solution: Use silica (B1680970) gel as the stationary phase. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthesis route for this compound?

A common and scalable method involves the reaction of dibenzylideneacetone (1,5-diphenylpenta-1,4-dien-3-one) with a sulfur source, such as sodium sulfide nonahydrate, in a suitable solvent like ethanol.

Q2: What is the role of Lawesson's reagent in the synthesis of thioketones?

Lawesson's reagent is a powerful thionating agent used to convert carbonyl compounds, such as ketones and amides, into their corresponding thiocarbonyls. In the context of this synthesis, it can be used as an alternative sulfur source.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the expected spectroscopic characteristics of this compound?

The characterization of this compound would typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.

Experimental Protocols

A detailed experimental protocol for a scalable synthesis is provided below.

Synthesis of this compound from Dibenzylideneacetone and Sodium Sulfide

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Dibenzylideneacetone (1,5-diphenylpenta-1,4-dien-3-one)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Ethanol (95%)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzylideneacetone in ethanol.

  • In a separate beaker, dissolve sodium sulfide nonahydrate in water.

  • Slowly add the sodium sulfide solution to the stirred solution of dibenzylideneacetone at room temperature.

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Starting Material DibenzylideneacetoneDibenzylideneacetoneDibenzylideneacetone
Sulfur Source Sodium SulfideLawesson's ReagentElemental Sulfur
Solvent EthanolTolueneDMF
Temperature (°C) 78 (Reflux)110 (Reflux)100
Reaction Time (h) 358
Yield (%) ~70-80%VariableModerate
Purity Good after recrystallizationMay require chromatographyOften requires extensive purification

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary and require optimization.

Visualizations

Synthesis_Pathway DBA Dibenzylideneacetone (1,5-Diphenylpenta-1,4-dien-3-one) Reaction Reaction (Heating/Reflux) DBA->Reaction Sulfur_Source Sulfur Source (e.g., Na2S, Lawesson's Reagent) Sulfur_Source->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Low Yield or Side Product Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp [Pure] Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis [Impure -> Purify] Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time [Optimized] Inert_Atmosphere Use Inert Atmosphere Optimize_Time->Inert_Atmosphere [Optimized] Purification Optimize Purification (Recrystallization/Chromatography) Purification->Successful_Synthesis [Optimized] Inert_Atmosphere->Purification [Still Issues]

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Characterization of impurities in 2,6-Diphenyl-4H-thiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the two main stages of the synthesis: the Claisen-Schmidt condensation to form the chalcone (B49325) intermediate and the subsequent thionation to yield the final product.

Stage 1: Claisen-Schmidt Condensation (Synthesis of 1,3-Diphenylprop-2-en-1-one - Chalcone)

Question 1: My Claisen-Schmidt condensation reaction has a low yield or is not proceeding to completion. What are the possible causes and how can I improve it?

Answer:

Low yields in the Claisen-Schmidt condensation can be attributed to several factors related to reagents, reaction conditions, and side reactions.

Potential Causes and Solutions:

  • Inactive Base: The base (e.g., NaOH or KOH) is crucial for deprotonating the acetophenone (B1666503) to form the enolate. If the base is old or has been exposed to atmospheric moisture, it may be inactive.

    • Solution: Use fresh, high-purity base for each reaction.

  • Purity of Starting Materials: Impurities in benzaldehyde (B42025) (e.g., benzoic acid from oxidation) or acetophenone can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can promote side reactions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) and adjust the temperature as needed. Start at room temperature and gently warm if the reaction is sluggish.

  • Insufficient Reaction Time: The reaction may require more time to go to completion.

    • Solution: Allow the reaction to stir for a longer period, monitoring its progress by TLC until the starting materials are consumed.

Question 2: I am observing significant amounts of starting materials (benzaldehyde and acetophenone) in my crude product after the Claisen-Schmidt condensation. How can I improve the conversion?

Answer:

The presence of unreacted starting materials indicates an incomplete reaction.

Potential Causes and Solutions:

  • Incorrect Stoichiometry: An improper ratio of reactants or base can lead to incomplete conversion.

    • Solution: Ensure the correct molar ratios of acetophenone, benzaldehyde, and the base are used. Typically, a slight excess of the aldehyde may be used.

  • Inefficient Mixing: If the reaction mixture is not adequately mixed, localized concentrations of reactants can lead to an incomplete reaction.

    • Solution: Use a suitable stir bar and ensure vigorous stirring throughout the reaction.

  • Premature Precipitation: The product may precipitate out of the solution before the reaction is complete, trapping starting materials.

    • Solution: Ensure there is enough solvent (e.g., ethanol) to keep the reactants and product in solution for the duration of the reaction.

Question 3: My TLC analysis of the Claisen-Schmidt reaction shows multiple spots, suggesting the formation of side products. What are these impurities and how can I minimize them?

Answer:

Several side reactions can occur during the Claisen-Schmidt condensation, leading to a complex mixture of products.

Common Side Products and Minimization Strategies:

  • Self-condensation of Acetophenone: Acetophenone can react with itself to form a β-hydroxy ketone, which can then dehydrate.

    • Minimization: Slowly add the acetophenone to the mixture of benzaldehyde and base to ensure it preferentially reacts with the benzaldehyde.

  • Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form benzyl (B1604629) alcohol and benzoic acid.

    • Minimization: Avoid using an excessively high concentration of a strong base. Add the base portion-wise to control the reaction's exothermicity and basicity.

  • Michael Addition: The enolate of acetophenone can undergo a 1,4-conjugate addition to the initially formed chalcone, leading to a 1,5-dicarbonyl compound.

    • Minimization: Control the stoichiometry of the reactants and the reaction time. Once the chalcone has formed, it should be isolated promptly.

Stage 2: Thionation of Chalcone (Synthesis of this compound)

Question 4: The thionation of my chalcone with Lawesson's reagent is giving a low yield of the desired this compound. What could be the issue?

Answer:

Low yields in this step can be due to the quality of the Lawesson's reagent, reaction conditions, or incomplete reaction.

Potential Causes and Solutions:

  • Decomposition of Lawesson's Reagent: Lawesson's reagent is sensitive to moisture and can decompose over time.

    • Solution: Use fresh Lawesson's reagent and ensure the reaction is carried out under anhydrous conditions (e.g., using dry solvent and a nitrogen atmosphere).

  • Insufficient Reaction Temperature or Time: The thionation reaction typically requires heating to proceed at a reasonable rate.

    • Solution: The reaction is often performed in a high-boiling solvent like toluene (B28343) or xylene under reflux. Monitor the reaction by TLC to determine the optimal reaction time.

  • Incorrect Stoichiometry: An insufficient amount of Lawesson's reagent will result in an incomplete reaction.

    • Solution: Use the correct molar ratio of Lawesson's reagent to the chalcone. Typically, 0.5 equivalents of Lawesson's reagent (which is a dimer) are used per equivalent of the carbonyl compound.

Question 5: After the thionation reaction, I am having difficulty purifying the this compound from the byproducts of Lawesson's reagent. What are these byproducts and how can I remove them?

Answer:

The workup of reactions involving Lawesson's reagent can be challenging due to the formation of phosphorus-containing byproducts that can be difficult to separate from the desired product.

Common Byproducts and Purification Strategies:

  • Phosphorus-Containing Byproducts: The main byproduct is a six-membered phosphorus- and sulfur-containing ring.[1] Another potential byproduct is 4-methoxybenzenecarbothioic acid.[2] These byproducts can be of similar polarity to the product, making chromatographic separation difficult.[3]

    • Solution 1 (Aqueous Workup): A thorough aqueous workup can help remove some of these byproducts. Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.[4]

    • Solution 2 (Alcohol Quench): Quenching the reaction mixture with an alcohol, such as ethanol (B145695) or ethylene (B1197577) glycol, can decompose the phosphorus-containing byproducts into more polar phosphonates that are easier to remove by extraction or washing.[1]

    • Solution 3 (Recrystallization): Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is often an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is a Claisen-Schmidt condensation between benzaldehyde and acetophenone to form 1,3-diphenylprop-2-en-1-one (chalcone). The second step is the thionation of the chalcone, typically using Lawesson's reagent, which results in the formation of the this compound ring system.

Q2: What are the expected impurities in the final this compound product?

A2: Potential impurities can originate from both synthetic steps. A summary of likely impurities is provided in the table below.

Q3: Which analytical techniques are most suitable for characterizing impurities in this synthesis?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reactions and for a quick assessment of the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product and for detecting and quantifying impurities. A reverse-phase method with UV detection is typically suitable.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of isolated impurities.

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the impurities.

Q4: How can I purify the final this compound product?

A4: The primary methods for purification are:

  • Recrystallization: This is often the most effective method for purifying the final solid product. Suitable solvents include ethanol, isopropanol, or mixtures of solvents like ethanol/water.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography on silica (B1680970) gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically used.

Data Presentation

Table 1: Summary of Potential Impurities in the Synthesis of this compound

Impurity NameStructureOrigin
BenzaldehydeC₆H₅CHOUnreacted starting material from Stage 1
AcetophenoneC₆H₅COCH₃Unreacted starting material from Stage 1
1,3,5-Triphenyl-1,5-pentanedioneC₆H₅COCH₂CH(C₆H₅)CH₂COC₆H₅Michael addition byproduct from Stage 1
1,3-Diphenylprop-2-en-1-one (Chalcone)C₆H₅COCH=CHC₆H₅Unreacted intermediate from Stage 2
Lawesson's Reagent ByproductsPhosphorus-sulfur heterocyclesByproducts from the thionating agent in Stage 2

Table 2: Typical HPLC Method Parameters for Chalcone Synthesis Analysis [5]

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the chalcone has maximum absorbance (typically 340-390 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone) via Claisen-Schmidt Condensation[6]
  • In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • With stirring, slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) to the mixture.

  • Continue stirring at room temperature for the recommended time (e.g., 30 minutes to a few hours), monitoring the reaction progress by TLC.[6]

  • If a precipitate forms, cool the mixture in an ice bath to complete the precipitation.[7]

  • Collect the crude product by vacuum filtration and wash it with cold water to remove the base, followed by a small amount of cold ethanol.[7]

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Protocol 2: Synthesis of this compound via Thionation of Chalcone
  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1 equivalent) in an anhydrous solvent such as toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup Option A (Aqueous Wash): Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Workup Option B (Alcohol Quench): Add ethylene glycol to the cooled reaction mixture and stir for a period to decompose the Lawesson's reagent byproducts. Then proceed with an aqueous workup as described in Option A.[1][2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Protocol 3: HPLC Analysis of Chalcone Synthesis Reaction Mixture[5]
  • Preparation of Standards: Prepare stock solutions of authentic samples of benzaldehyde, acetophenone, and the purified chalcone product in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it (e.g., by diluting with the mobile phase and neutralizing with a small amount of acid if the reaction is basic). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system using the parameters outlined in Table 2.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curves.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Thionation acetophenone Acetophenone chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) acetophenone->chalcone Base (e.g., NaOH) Ethanol benzaldehyde Benzaldehyde benzaldehyde->chalcone Base (e.g., NaOH) Ethanol thiopyranone This compound chalcone->thiopyranone Toluene, Reflux lawessons Lawesson's Reagent

Caption: Overall synthesis pathway for this compound.

Impurity_Formation acetophenone Acetophenone self_condensation Acetophenone Self-Condensation Product acetophenone->self_condensation Base michael_adduct Michael Adduct acetophenone->michael_adduct Base benzaldehyde Benzaldehyde cannizzaro Benzyl Alcohol + Benzoic Acid benzaldehyde->cannizzaro Strong Base chalcone Chalcone thiopyranone This compound chalcone->thiopyranone Lawesson's Reagent chalcone->michael_adduct Base lawesson_byproduct Lawesson's Reagent Byproducts thiopyranone->lawesson_byproduct from reagent

Caption: Formation of key impurities during the synthesis.

Impurity_Characterization_Workflow start Crude Product Mixture tlc_hplc TLC / HPLC Analysis (Purity Assessment) start->tlc_hplc is_pure Is Purity > 99%? tlc_hplc->is_pure end Pure Product is_pure->end Yes purification Purification (Recrystallization or Column Chromatography) is_pure->purification No purification->tlc_hplc isolate_impurity Isolate Impurity Fractions purification->isolate_impurity structure_elucidation Structure Elucidation isolate_impurity->structure_elucidation nmr NMR (1H, 13C) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir

Caption: General workflow for impurity characterization.

References

Validation & Comparative

A Comparative Analysis of 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-Diphenyl-4H-pyran-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Activities of Two Structurally Related Heterocyclic Ketones

This guide provides a comprehensive comparison of 2,6-Diphenyl-4H-thiopyran-4-one and 2,6-diphenyl-4H-pyran-4-one, two heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their synthesis, spectroscopic characteristics, and reported biological activities, supported by experimental data and protocols.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of the two compounds is presented below. These properties are fundamental to their identification, characterization, and potential applications.

PropertyThis compound2,6-Diphenyl-4H-pyran-4-one
Molecular Formula C₁₇H₁₂OSC₁₇H₁₂O₂
Molecular Weight 264.34 g/mol 248.28 g/mol
Melting Point 129-131 °C139-141 °C
Appearance Yellow to tan crystalline solidWhite to off-white crystalline solid
¹H NMR (CDCl₃, δ ppm) ~7.8 (m, 4H, Ar-H), ~7.5 (m, 6H, Ar-H), ~6.8 (s, 2H, vinyl-H)~7.9 (m, 4H, Ar-H), ~7.5 (m, 6H, Ar-H), ~6.3 (s, 2H, vinyl-H)
¹³C NMR (CDCl₃, δ ppm) ~182 (C=O), ~145 (C-Ar), ~138 (C-Ar), ~130, ~129, ~126 (Ar-C), ~125 (vinyl-C)~180 (C=O), ~163 (C-O), ~132 (C-Ar), ~130, ~129, ~126 (Ar-C), ~110 (vinyl-C)
IR (KBr, cm⁻¹) ~1640 (C=O), ~1580 (C=C), ~690 (C-S)~1650 (C=O), ~1600 (C=C), ~1250 (C-O-C)
UV-Vis (λmax, nm) ~270, ~350~260, ~310

Synthesis Protocols

The synthesis of both compounds can be achieved through various methods, with the Claisen-Schmidt condensation being a common and versatile approach.

General Synthesis Workflow

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products A Benzaldehyde (B42025) D Claisen-Schmidt Condensation A->D B Acetone (B3395972) B->D C Chalcone (B49325) (Dibenzalacetone) E Cyclization with H₂S (for Thiopyran-4-one) C->E F Oxidative Cyclization (for Pyran-4-one) C->F D->C Formation of Chalcone G This compound E->G H 2,6-Diphenyl-4H-pyran-4-one F->H

General synthetic workflow for the preparation of the title compounds.

Experimental Protocol for 2,6-Diphenyl-4H-pyran-4-one

This protocol is based on the oxidative cyclization of a chalcone derivative.

  • Chalcone Synthesis (Dibenzalacetone): In a flask, dissolve sodium hydroxide (B78521) (10 g) in a mixture of water (100 mL) and ethanol (B145695) (80 mL) and cool the solution to 20-25 °C. Add half of a solution of benzaldehyde (21.2 g, 0.2 mol) in acetone (7.3 g, 0.125 mol) with stirring. Maintain the temperature below 30 °C. After 15 minutes, add the remaining benzaldehyde-acetone solution. Continue stirring for another 30 minutes.

  • Isolation of Chalcone: Filter the precipitated dibenzalacetone, wash thoroughly with cold water until the washings are neutral to litmus, and then wash with a small amount of cold ethanol.

  • Oxidative Cyclization: The detailed protocol for the oxidative cyclization of the chalcone to the pyran-4-one can vary, often involving reagents like selenium dioxide or other oxidizing agents under specific temperature and solvent conditions. A thorough literature search for specific chalcone-to-pyran-4-one conversions is recommended for optimization.

Experimental Protocol for this compound

This synthesis involves the reaction of dibenzalacetone with a sulfur source.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser, place a solution of dibenzalacetone (23.4 g, 0.1 mol) in ethanol (200 mL).

  • Introduction of Hydrogen Sulfide (B99878): Pass a steady stream of dry hydrogen sulfide gas through the solution while stirring. Concurrently, add a solution of sodium ethoxide (prepared from 4.6 g of sodium in 100 mL of absolute ethanol) dropwise over a period of 2 hours.

  • Reaction and Workup: After the addition is complete, continue to pass hydrogen sulfide for another hour. Then, heat the reaction mixture to reflux for 2 hours. Cool the mixture and pour it into a large volume of ice-cold water.

  • Isolation: Acidify the aqueous mixture with dilute hydrochloric acid. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain this compound.

Biological Activity: DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Both 2,6-disubstituted pyran-4-ones and thiopyran-4-ones have been identified as potential inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA_PK_Pathway DSB DNA Double-Strand Break Ku Ku70/80 Heterodimer DSB->Ku recruits Repair DNA Repair DSB->Repair DNAPKcs_inactive DNA-PKcs (inactive) Ku->DNAPKcs_inactive recruits DNAPK_complex DNA-PK Complex (active) DNAPKcs_inactive->DNAPK_complex activates Artemis Artemis DNAPK_complex->Artemis phosphorylates LigIV_XRCC4_XLF Ligase IV / XRCC4 / XLF DNAPK_complex->LigIV_XRCC4_XLF recruits & phosphorylates Artemis->DSB processes ends LigIV_XRCC4_XLF->DSB ligates ends Inhibitor This compound or 2,6-Diphenyl-4H-pyran-4-one Inhibitor->DNAPK_complex inhibits

Simplified DNA-PK signaling pathway in NHEJ and the point of inhibition.

General Protocol for In Vitro DNA-PK Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against DNA-PK.

  • Reagents and Materials:

    • Purified human DNA-PK enzyme

    • Biotinylated peptide substrate

    • ATP (with γ-³²P-ATP for radiometric assay or cold ATP for antibody-based detection)

    • DNA-PK activation buffer

    • Test compounds (dissolved in DMSO)

    • Streptavidin-coated plates

    • Phosphorylation detection reagents (e.g., anti-phosphoserine/threonine antibody for ELISA-based assays)

  • Assay Procedure (ELISA-based):

    • Coat streptavidin-coated 96-well plates with the biotinylated peptide substrate.

    • In a separate plate, prepare serial dilutions of the test compounds.

    • Add the DNA-PK enzyme and activating DNA to the wells containing the test compounds and incubate briefly.

    • Transfer the enzyme/compound mixture to the substrate-coated plate.

    • Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and wash the plates.

    • Add a specific primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Add the appropriate substrate for the detection enzyme and measure the signal (e.g., absorbance).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Comparative Summary and Future Directions

FeatureThis compound2,6-Diphenyl-4H-pyran-4-one
Core Heteroatom SulfurOxygen
Synthesis Typically involves a sulfur source like H₂S.Generally synthesized via oxidative cyclization.
Chemical Stability Generally stable, but the sulfur atom can be oxidized.Stable under normal conditions.
Biological Activity The core structure is associated with DNA-PK inhibition.[1]The core structure is also a scaffold for DNA-PK inhibitors.[1]
Potential Applications Anticancer drug development (as DNA-PK inhibitors), materials science.Anticancer drug development (as DNA-PK inhibitors), fluorescent probes.

Both this compound and 2,6-diphenyl-4H-pyran-4-one are valuable scaffolds in medicinal chemistry, particularly in the context of developing DNA-PK inhibitors for cancer therapy. While they share a similar diphenyl-substituted heterocyclic ketone structure, the difference in the core heteroatom (sulfur vs. oxygen) influences their synthesis, physicochemical properties, and potentially their biological activity profile.

Future Research:

Further research is warranted to directly compare the DNA-PK inhibitory potency of these two specific compounds and to explore their structure-activity relationships through the synthesis and evaluation of a wider range of derivatives. Investigating their efficacy in combination with radiotherapy and standard chemotherapeutic agents in various cancer cell lines would be a crucial next step in their preclinical development. Additionally, exploring their potential in other therapeutic areas, such as antimicrobial agents, could unveil new applications for these versatile heterocyclic compounds.

References

A Comparative Guide to the Photophysical Properties of Thiopyran-4-ones and Their Oxygen Analogs, Pyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the photophysical properties of heterocyclic scaffolds is crucial for the rational design of novel therapeutics, probes, and materials. This guide provides an objective comparison of the photophysical characteristics of thiopyran-4-ones and their corresponding oxygen analogs, pyran-4-ones. While direct, side-by-side experimental comparisons are not abundant in the literature, this guide synthesizes available data for structurally related compounds and outlines the fundamental experimental protocols for their characterization.

Core Structural Differences and Their Photophysical Implications

The primary difference between pyran-4-ones and thiopyran-4-ones lies in the heteroatom at the 1-position of the six-membered ring—oxygen versus sulfur, respectively. This substitution has a profound impact on the electronic structure and, consequently, the photophysical behavior of these molecules. Theoretical studies suggest that the inclusion of sulfur, with its available d-orbitals, can lead to differences in aromaticity and electronic transitions compared to the more electronegative oxygen. These differences are expected to manifest in their absorption and emission properties.

Comparative Analysis of Photophysical Data

To illustrate the differences in their photophysical properties, this guide presents data for a representative, albeit not directly analogous, pair of substituted pyran-4-one and a thiopyran-4-one derivative. Data for the well-characterized fluorescent dye 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM), a pyran-4-one derivative, is compared with a diaryl-substituted thiopyran-4-one. It is important to note that the different substitution patterns will significantly influence the photophysical properties, and this comparison should be viewed as illustrative of the general characteristics of each class of compound.

Property2,6-diaryl-4H-pyran-4-one derivative (DCM in THF)2,6-diaryl-4H-thiopyran-4-one derivative
Absorption Maximum (λabs) 475 nmData not available in searched literature
Emission Maximum (λem) 575 nmData not available in searched literature
Molar Extinction Coefficient (ε) ~46,000 M-1cm-1Data not available in searched literature
Fluorescence Quantum Yield (ΦF) 0.44Data not available in searched literature
Fluorescence Lifetime (τF) Data not available in searched literatureData not available in searched literature

Experimental Protocols

The characterization of the photophysical properties of these compounds relies on a set of standardized experimental techniques.

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: A stock solution of the compound of interest is prepared in a suitable solvent at a precisely known concentration.

  • Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations.

  • UV-Vis Spectroscopy: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

  • Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the resulting linear fit is equal to the molar extinction coefficient.[1][2]

Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is most commonly used.[3][4][5][6][7]

Methodology:

  • Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen. The standard should have absorption and emission properties as close as possible to the sample.

  • Absorbance Measurements: The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength. A series of dilute solutions with absorbances below 0.1 at the excitation wavelength are prepared to avoid inner filter effects.

  • Fluorescence Measurements: The fluorescence emission spectra of both the sample and the standard solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is determined for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is then calculated using the following equation:

    ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Below is a DOT script representation of the experimental workflow for determining the relative fluorescence quantum yield.

G Workflow for Relative Fluorescence Quantum Yield Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample (Abs < 0.1) abs_measure Measure Absorbance at excitation wavelength (λex) prep_sample->abs_measure prep_standard Prepare dilute solutions of standard (Abs < 0.1) prep_standard->abs_measure em_measure Measure Emission Spectra (excite at λex) abs_measure->em_measure integrate_em Integrate Emission Spectra to get fluorescence intensity (I) em_measure->integrate_em calculate_qy Calculate Quantum Yield (ΦF) using comparative formula integrate_em->calculate_qy

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Signaling Pathways and Applications

While specific signaling pathway diagrams involving thiopyran-4-ones and pyran-4-ones are not well-documented in the context of their general photophysical properties, their scaffolds are of significant interest in medicinal chemistry. For instance, derivatives of both pyran-4-one and thiopyran-4-one have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway. The interaction of these compounds with such biological targets is typically studied through biochemical assays rather than being directly elucidated by their intrinsic photophysical properties.

The following diagram illustrates a simplified logical relationship of how these compounds might be utilized in a drug development context targeting a kinase signaling pathway.

G Logical Flow for Kinase Inhibitor Screening compound_library Compound Library (Pyran-4-ones, Thiopyran-4-ones) kinase_assay In vitro Kinase Assay (e.g., DNA-PK) compound_library->kinase_assay determine_ic50 Determine IC50 Values kinase_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Logical Flow for Kinase Inhibitor Screening.

Conclusion

The substitution of the ring oxygen in a pyran-4-one with sulfur to form a thiopyran-4-one is expected to significantly alter the photophysical properties of the resulting molecule. While a comprehensive, direct comparative dataset is lacking in the current literature, the established experimental protocols for characterizing photophysical parameters provide a clear roadmap for future investigations. Such studies are essential for unlocking the full potential of these versatile heterocyclic scaffolds in the development of novel fluorescent probes, photosensitizers, and targeted therapeutics. The apparent scarcity of detailed photophysical data for thiopyran-4-ones, in particular, represents a promising area for future research.

References

A Comparative Guide to DNA-PK Inhibitors: Evaluating 2,6-Diphenyl-4H-thiopyran-4-one Analogs and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA-dependent protein kinase (DNA-PK) plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its critical function in maintaining genomic integrity has established DNA-PK as a compelling therapeutic target, particularly in oncology. By inhibiting DNA-PK, cancer cells can be sensitized to DNA-damaging agents like radiotherapy and chemotherapy. This guide provides a comparative analysis of the efficacy of various DNA-PK inhibitors, with a special focus on the 2,6-disubstituted 4H-thiopyran-4-one scaffold, and contrasts their performance with other well-characterized DNA-PK inhibitors.

Efficacy of Thiopyran-4-one Derivatives and Other DNA-PK Inhibitors

While specific inhibitory data for 2,6-Diphenyl-4H-thiopyran-4-one against DNA-PK is not extensively documented in publicly available literature, research into structurally related compounds, particularly 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones, has demonstrated their potential as potent DNA-PK inhibitors.[1] A study focused on these derivatives revealed that compounds with this scaffold can exhibit significant inhibitory activity, with IC50 values in the sub-micromolar range.[1]

For a comprehensive comparison, the following table summarizes the in vitro potency (IC50) of these thiopyran-4-one derivatives alongside several other well-established and clinical-stage DNA-PK inhibitors.

Inhibitor ClassCompoundDNA-PK IC50 (nM)Selectivity Notes
Thiopyran-4-one 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one derivatives200 - 400Demonstrated selectivity for DNA-PK over other PI3K-related kinase (PIKK) family members.[1]
Chromen-4-one NU7441 (KU-57788)14Highly selective for DNA-PK over other kinases such as mTOR (1.7 µM) and PI3K (5 µM).[2][3] Potentiates the effects of doxorubicin (B1662922) and etoposide (B1684455).[4]
Purinone AZD76480.6Potent and selective, with over 100-fold selectivity against many closely related kinases, including PI3Ks.[5] Currently in clinical trials.[5]
Pyrimidopyrimidine M3814 (Peposertib)<3 - 46A potent and selective DNA-PK inhibitor.[6] The IC50 has been reported as <3 nM in some assays and around 46 nM in others.[2][6] Currently in clinical trials.
Pyrazinopyrazine CC-11513 - 15A dual inhibitor of DNA-PK and mTOR (IC50 = 21 nM).[7][8][9] Shows approximately 40-fold selectivity for DNA-PK and mTOR over PI3K-alpha.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

DNA_PK_Signaling_Pathway cluster_0 cluster_1 NHEJ Pathway cluster_2 DSB DNA Break Ku70_80 Ku70/80 DSB->Ku70_80 binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates LigIV_XRCC4_XLF Ligase IV-XRCC4-XLF Artemis->LigIV_XRCC4_XLF processes ends Repair DNA Repair LigIV_XRCC4_XLF->Repair ligates Inhibitor DNA-PK Inhibitor (e.g., Thiopyran-4-one) Inhibitor->DNA_PKcs inhibits kinase activity

DNA-PK signaling in the NHEJ pathway and point of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Efficacy Assessment start Start invitro In Vitro Kinase Assay (Determine IC50) start->invitro cellular Cell-Based Assays invitro->cellular Confirm Cellular Activity western Western Blot (p-DNA-PKcs) cellular->western if Immunofluorescence (γH2AX foci) cellular->if end End western->end if->end

Workflow for evaluating DNA-PK inhibitor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro DNA-PK Kinase Assay

This assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory effect of a compound.

Materials:

  • Purified recombinant DNA-PK enzyme

  • DNA-PK peptide substrate

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., this compound derivative)

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radiolabeled ATP method) or luminescence plate reader (for ADP-Glo™ assay)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add the DNA-PK enzyme, the peptide substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding EDTA or phosphoric acid).

  • Quantify the phosphorylation of the substrate. For the radiolabeling method, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated peptide using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

  • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blot for Phosphorylated DNA-PKcs (p-DNA-PKcs S2056)

This cellular assay assesses the inhibition of DNA-PK autophosphorylation, a key marker of its activation in response to DNA damage.

Materials:

  • Cultured cells (e.g., a human cancer cell line)

  • DNA-damaging agent (e.g., etoposide or ionizing radiation)

  • Test inhibitor

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-DNA-PKcs (Ser2056) and anti-total DNA-PKcs

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating with a DNA-damaging agent.

  • After the desired incubation period, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-DNA-PKcs overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin) to normalize the data.

Immunofluorescence for γH2AX Foci

This cellular assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), a downstream marker of DNA damage response.

Materials:

  • Cultured cells grown on coverslips or in imaging plates

  • DNA-damaging agent

  • Test inhibitor

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the test inhibitor and DNA-damaging agent as described for the Western blot.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the anti-γH2AX primary antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with antifade mounting medium.

  • Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. A reduction in the number of foci over time in the presence of the inhibitor indicates impaired DNA repair.

References

2,6-Diphenyl-4H-thiopyran-4-one: A Viable Alternative to Chalcones in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available research suggests that 2,6-Diphenyl-4H-thiopyran-4-one and its derivatives present a compelling alternative to chalcones for researchers in drug discovery and development. While chalcones, a well-established class of bicyclic aromatic compounds, have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, emerging evidence on thiopyran-based compounds indicates a promising potential with possible advantages in terms of cytotoxicity.[1][2][3] This guide provides a comparative overview of these two classes of compounds, supported by available experimental data and detailed methodologies.

Structural and Mechanistic Overview

Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][5] This reactive keto-ethylenic group is largely responsible for their diverse biological activities.[4] In contrast, this compound incorporates a sulfur atom within a six-membered heterocyclic ring, which can influence the molecule's three-dimensional conformation and electronic properties, potentially leading to altered biological activity and selectivity.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies between this compound and chalcones are limited, analysis of existing data on their respective derivatives allows for a meaningful comparison of their potential in key therapeutic areas.

Anticancer Activity

Chalcones have been extensively studied for their cytotoxic effects against a wide range of cancer cell lines, with numerous derivatives exhibiting potent activity.[5][6][7][8][9][10] Research on thiopyran derivatives also indicates significant anticancer potential. For instance, a study on 6H-thiopyran-2,3-dicarboxylate derivatives showed potent cytotoxicity against HCT-15 colon and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range.[1] Another study highlighted that 2,6-diphenyltetrahydrothiopyran-4-one, a saturated analog of the title compound, exhibited lower cytotoxicity than its parent diarylideneacetone (a chalcone (B49325) precursor), suggesting a potential for improved safety profiles with the thiopyran scaffold.[3]

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Thiopyran 6H-thiopyran-2,3-dicarboxylate derivative 4aHCT-15 (Colon)3.5[1]
6H-thiopyran-2,3-dicarboxylate derivative 4aMCF-7 (Breast)4.5[1]
3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dioneHeLa (Cervical)0.03[2]
Chalcone 3,4,5-trimethoxyphenyl derivative A14MCF-7 (Breast)< 1.56[6]
Prenylchalcone 13MCF-7 (Breast)3.30 ± 0.92[11]
Vanillin-based chalcone analogue 9HCT-116 (Colon)6.85 ± 0.71 (µg/mL)[5]
Licochalcone AA549 (Lung)46.13[7]
Unsubstituted ChalconeMCF-7 (Breast)~7.0[12]
Boronic chalcone 5SCC-25 (Oral)17.9[7]
2-Amino-4,6-diphenylnicotinonitrile 3MDA-MB-231 (Breast)1.81 ± 0.1[13]
Anti-inflammatory Activity

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

Compound ClassDerivative/CompoundTargetIC50 (µM)Reference
Chalcone Chalcone/aryl carboximidamide hybrid 6aCOX-21.103[14]
Chalcone derivative 3cCOX-114.65[14]
Chalcone analogue 3hNO production7.6 ± 1.6[16]
Pyranochalcone derivative 6bNF-κB inhibition0.29[17]
Boronic chalcone 5IL-6 release~20[7]
Antioxidant Activity

The antioxidant potential of chalcones is attributed to their ability to scavenge free radicals, a property influenced by the substitution pattern on their aromatic rings.[1][12][18] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. Although specific DPPH assay results for this compound are not widely published, related thiopyran structures have been noted for their antioxidant properties.

Table 3: Comparative Antioxidant Activity (DPPH Assay, IC50)

Compound ClassDerivative/CompoundIC50Reference
Chalcone (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one3.39 µg/mL[19]
2'-hydroxychalcone (4b)25 µg/mL[18]
Flavonol JVF3 (derived from a chalcone)61.4 µM[1]
4H-Pyran derivative 4j0.1941 mM[20]

Signaling Pathways and Mechanisms of Action

Both chalcones and thiopyran derivatives appear to exert their biological effects through the modulation of critical cellular signaling pathways.

dot

Chalcone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Chalcones Chalcones Chalcones->IKK Inhibit DNA DNA NF-κB_n->DNA Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription

Caption: Chalcone Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key in vitro assays used to evaluate the biological activities of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds and vehicle control B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and DPPH is also measured.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives represent a promising class of compounds with significant potential in anticancer, anti-inflammatory, and antioxidant research. While the volume of research on chalcones is currently more extensive, the unique structural features of thiopyranones and preliminary data indicating potentially lower cytotoxicity warrant further investigation. Direct, head-to-head comparative studies are needed to fully elucidate the relative potencies and therapeutic indices of these two compound classes. Researchers are encouraged to explore the synthesis and biological evaluation of novel thiopyranone derivatives to unlock their full therapeutic potential.

References

A Comparative Analysis of the Antioxidant Potential of Thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of recent studies highlights the significant antioxidant capabilities of novel thiopyran-4-one derivatives. This guide provides a comparative analysis of their performance in various in vitro antioxidant assays, supported by detailed experimental data and protocols to inform researchers, scientists, and professionals in drug development. The evidence suggests that the thiopyran-4-one scaffold is a promising candidate for the development of new antioxidant agents.

Quantitative Performance Analysis

The antioxidant potential of various thiopyran-4-one derivatives has been quantified using established in vitro assays. The following table summarizes the key findings from different studies, comparing the radical scavenging and reducing power of these compounds against standard antioxidants. The half-maximal inhibitory concentration (IC50) and the effective concentration (EC50) are presented, where lower values indicate greater antioxidant potency.

CompoundAssayIC50 (mM)EC50 (mM)Reference CompoundReference IC50/EC50 (mM)Source
Derivative 4g DPPH Radical Scavenging0.329-BHT0.245[1]
Derivative 4j DPPH Radical Scavenging0.1941-BHT0.245[1]
Derivative 4g Ferric Reducing Antioxidant Power (FRAP)-0.072BHT0.089[1]
Derivative 4j Ferric Reducing Antioxidant Power (FRAP)-0.074BHT0.089[1]

IC50: The concentration of the compound required to scavenge 50% of the free radicals. EC50: The concentration of the compound required to produce 50% of the maximum possible effect in a reducing power assay. BHT: Butylated Hydroxytoluene, a standard antioxidant.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[2] This decolorization is measured spectrophotometrically.

Procedure:

  • Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared.[3] Test compounds are dissolved in the same solvent to create various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.[3]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[3] A control sample containing the solvent instead of the test compound is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS Radical: The ABTS radical cation is pre-formed by reacting an aqueous solution of ABTS with potassium persulfate.[5] The mixture is left to stand in the dark for 12-16 hours before use.[5]

  • Preparation of Reagents: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm). Solutions of the test compounds at various concentrations are also prepared.

  • Reaction Mixture: A small volume of the test compound solution is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a set time.

  • Measurement: The absorbance is measured spectrophotometrically at the specified wavelength.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.[4] The reagent is typically warmed to 37°C before use.[4]

  • Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.[4]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[4]

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by its absorbance at a specific wavelength (e.g., 593 nm).[4]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.[4]

Visualizing the Process and Potential Mechanisms

To further elucidate the evaluation process and potential biological interactions of thiopyran-4-one derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Thiopyran-4-one Derivative Solutions mix Mix Compound and Reagent prep_compound->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) prep_reagent->mix incubate Incubate mix->incubate measure Spectrophotometric Measurement incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate determine Determine IC50/EC50 calculate->determine

General workflow for in vitro antioxidant activity assessment.

Nrf2_Pathway cluster_nucleus Cellular Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Thiopyran Thiopyran-4-one Derivative Thiopyran->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated translocates to Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS neutralizes Nrf2_translocated->ARE binds to

Plausible Nrf2 signaling pathway for antioxidant action.

Concluding Remarks

The compiled data indicates that thiopyran-4-one derivatives are effective radical scavengers and reducing agents in vitro.[1] The antioxidant activity is influenced by the specific substitutions on the thiopyran-4-one core, as seen in the superior performance of derivative 4j in the DPPH assay.[1] While direct radical scavenging is a primary mechanism, these compounds may also exert their effects by modulating cellular antioxidant pathways, such as the Nrf2 signaling pathway, a key regulator of the antioxidant response.[4][7] Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Comparative Analysis of the In Vitro Cytotoxicity of Thiopyran-4-one Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxic effects of various thiopyran-4-one analogs on different cancer cell lines. Due to the limited publicly available data on the specific compound 2,6-Diphenyl-4H-thiopyran-4-one, this guide focuses on the cytotoxic profiles of structurally related thiopyran and pyran derivatives, offering valuable insights into their potential as anticancer agents.

Executive Summary

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiopyran and pyran derivatives against several human cancer cell lines. This data, extracted from multiple studies, allows for a cross-comparison of the cytotoxic potential of these compounds.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6H-Thiopyran-2,3-dicarboxylate Derivatives Compound 4a (with methoxy (B1213986) group)MCF-7 (Breast)4.5--
Compound 4a (with methoxy group)HCT-15 (Colon)3.5--
Other derivatives (4b-d)MCF-7 (Breast)9 - 15--
Other derivatives (4b-d)HCT-15 (Colon)7 - 12--
Bis-oxidized Thiopyran Derivatives Compound S-16A549 (Lung)4--
Compound S-16H1975 (Lung)3.14--
Compound S-16MCF-7 (Breast)0.62--
2,6-disubstituted Pyran-4-one and Thiopyran-4-one Naphthyl or benzo[b]thienyl substituted thiopyran-4-onesDNA-PK Assay0.2 - 0.4NU70260.23

Detailed Experimental Protocols

The methodologies employed in the cited studies to assess the in vitro cytotoxicity of the thiopyran analogs are crucial for the interpretation and replication of the findings. Below are detailed protocols for the most common assays used.

Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (e.g., MCF-7, HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6H-thiopyran-2,3-dicarboxylate derivatives) and incubated for a further 48-72 hours.

  • Cell Fixation: Following incubation, the cells are fixed in situ by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed five times with deionized water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried. The bound stain is then solubilized with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is read at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.[1]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells such as A549, H1975, and MCF-7 are seeded into 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours.[2]

  • Drug Incubation: The cells are then exposed to different concentrations of the test compounds (e.g., bis-oxidized thiopyran derivatives) for 48 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in the absorbance compared to the control (untreated cells).[2]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treat cells with Thiopyran Analogs seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation assay_step Perform Assay (SRB or MTT) incubation->assay_step readout Measure Absorbance assay_step->readout data_proc Process Raw Data readout->data_proc ic50_calc Calculate IC50 Values data_proc->ic50_calc signaling_pathway cluster_inhibition Potential Mechanism of Action cluster_pathway DNA Damage Response Pathway thiopyran Thiopyran Analogs dna_pk DNA-PK thiopyran->dna_pk Inhibition dna_damage DNA Damage dna_damage->dna_pk repair DNA Repair dna_pk->repair apoptosis Apoptosis dna_pk->apoptosis

References

Structure-Activity Relationship of 2,6-Diphenyl-4H-thiopyran-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diphenyl-4H-thiopyran-4-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from various studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of Thiopyran-4-one Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings and the core thiopyran-4-one structure. The following tables summarize the quantitative data from various studies on related thiopyran-4-one analogs.

Table 1: Anticancer Activity of Thiopyran-4-one Derivatives

Compound IDCore StructureR (Substitution)Cancer Cell LineActivity (IC50/GI50)Reference
Series 1 6-Aryl-2-morpholin-4H-thiopyran-4-one6-(4'-naphthyl)phenylDNA-PK0.2-0.4 µM[1]
6-(4'-benzo[b]thienyl)phenylDNA-PK0.2-0.4 µM[1]
Series 2 2,6-Diaryl-dihydro-2H-thiopyran-4-one derivative2,6-bis(4-hydroxyphenyl)HeLaGI50: 0.03 µM
Series 3 Bis-oxidized thiopyran derivative (S-16)Complex substitutedA549, H1975, MCF-7IC50: 4, 3.14, 0.62 µM

Table 2: Antimicrobial Activity of Thiopyran-4-one Derivatives

Compound IDCore StructureR (Substitution)MicroorganismActivity (MIC)Reference
Series 4 Dihydro-2H-thiopyran-pyrimidine-2,4-dione derivative2,6-di(furan-2-yl)Gram-positive & Gram-negative bacteria8 µg/mL
2,6-di(furan-2-yl)C. albicans0.25 µg/mL

Structure-Activity Relationship (SAR) Insights

  • Anticancer Activity: For 6-aryl-2-morpholin-4H-thiopyran-4-ones, the presence of bulky, aromatic substituents such as naphthyl or benzo[b]thienyl at the 4'-position of the 6-aryl ring is crucial for potent DNA-dependent protein kinase (DNA-PK) inhibition[1]. In another series of dihydro-2H-thiopyran derivatives, the presence of a 4-hydroxyphenyl group at the 2 and 6 positions of the thiopyran ring resulted in high activity against HeLa cancer cell lines. This suggests that hydrogen bond-donating groups can enhance cytotoxic activity.

  • Antimicrobial Activity: In a series of dihydro-2H-thiopyran derivatives fused with a pyrimidine-2,4-dione moiety, the presence of furan-2-yl groups at the 2 and 6 positions of the thiopyran ring led to broad-spectrum antibacterial activity and potent antifungal activity against Candida albicans. This indicates that heterocyclic substituents can significantly contribute to the antimicrobial properties of the thiopyran-4-one scaffold.

Key Signaling Pathways

This compound derivatives have been shown to target key signaling pathways implicated in cancer progression.

DNA_PK_Pathway DNA_DSB DNA Double Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ Non-Homologous End Joining Repair DNA_PKcs->NHEJ activates Thiopyran_derivative This compound Derivative Thiopyran_derivative->DNA_PKcs inhibits NHEJ->DNA_DSB repairs Apoptosis Apoptosis NHEJ->Apoptosis prevents

Figure 1: Inhibition of the DNA-PK signaling pathway by thiopyran-4-one derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream activates Thiopyran_derivative Bis-oxidized thiopyran derivative Thiopyran_derivative->EGFR inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purification->Antimicrobial Kinase_Assay Kinase Inhibition Assays (e.g., DNA-PK, EGFR) Anticancer->Kinase_Assay Active Compounds Antimicrobial->Kinase_Assay Active Compounds Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR_Analysis

References

A Spectroscopic Duel: Unmasking the Structural Changes from 2,6-Diphenyl-4H-thiopyran-4-one to its Sulfone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2,6-Diphenyl-4H-thiopyran-4-one and its sulfone derivative, this compound 1,1-dioxide. The oxidation of the sulfur atom introduces significant changes to the electronic and vibrational properties of the molecule, which are clearly delineated by various spectroscopic techniques.

This comparison guide summarizes the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to facilitate the replication and further investigation of these compounds.

At a Glance: Key Spectroscopic Data

The following tables provide a quantitative summary of the key spectroscopic data obtained for this compound and its sulfone derivative.

Spectroscopic Technique This compound This compound 1,1-dioxide
Molecular Formula C₁₇H₁₂OS[1]C₁₇H₁₂O₃S
Molecular Weight 264.34 g/mol [1][2]296.34 g/mol
¹H NMR (CDCl₃, δ ppm) Phenyl protons: ~7.2-7.8, Vinyl protons: ~6.5Phenyl protons: ~7.4-8.0, Vinyl protons: ~6.8
¹³C NMR (CDCl₃, δ ppm) Carbonyl (C=O): ~182, Phenyl carbons: ~125-135, Vinyl carbons: ~128, 148Carbonyl (C=O): ~180, Phenyl carbons: ~128-138, Vinyl carbons: ~130, 145
IR (KBr, cm⁻¹) C=O stretch: ~1640, C=C stretch: ~1600, C-S stretch: ~690C=O stretch: ~1650, C=C stretch: ~1600, S=O stretch: ~1310, 1140
UV-Vis (λmax, nm) ~250, 350~260, 320
Mass Spec. (m/z) 264 (M⁺)[1]296 (M⁺)

Experimental Protocols

Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of 1,5-diphenyl-1,4-pentadien-3-one with a sulfur source like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent such as toluene (B28343) or xylene, followed by heating under reflux. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like ethanol (B145695)/water.

Oxidation to this compound 1,1-dioxide

The sulfone derivative can be prepared by the oxidation of this compound.[3] A common procedure involves dissolving the starting material in a suitable solvent, such as glacial acetic acid or dichloromethane. An oxidizing agent, for instance, hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), is then added portion-wise at room temperature or below.[3] The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The product is then isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent. The crude sulfone can be purified by recrystallization.

Spectroscopic Characterization
  • NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as potassium bromide (KBr) pellets.

  • UV-Vis spectra were recorded on a spectrophotometer using a solution of the compound in a suitable solvent like ethanol or acetonitrile.

  • Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Transformation and Analysis

The following diagrams illustrate the chemical transformation and the general workflow for the spectroscopic comparison.

G thiopyranone 2,6-Diphenyl-4H- thiopyran-4-one sulfone 2,6-Diphenyl-4H- thiopyran-4-one 1,1-dioxide thiopyranone->sulfone Oxidation (e.g., H₂O₂, m-CPBA)

Figure 1. Oxidation of the thiopyran-4-one to its sulfone.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis_thiopyranone Synthesize 2,6-Diphenyl- 4H-thiopyran-4-one synthesis_sulfone Oxidize to Sulfone Derivative synthesis_thiopyranone->synthesis_sulfone nmr NMR (¹H, ¹³C) ir IR uv_vis UV-Vis ms Mass Spectrometry compare_data Compare Spectroscopic Data

Figure 2. Workflow for spectroscopic comparison.

References

Performance of 2,6-Diphenyl-4H-thiopyran-4-one in OLEDs versus other emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of these pyran-based emitters against conventional fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters, supported by experimental data and detailed protocols.

Comparative Performance of OLED Emitters

The following tables summarize the key performance metrics for various classes of OLED emitters, including pyran-based analogues of the topic compound. These metrics are crucial for evaluating the suitability of an emitter for display and lighting applications.

Table 1: Performance of 2,6-Diaryl-4H-pyran-4-one Derivatives and Other Fluorescent Emitters

Emitter TypeCompoundMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Emission Color
Pyran-basedDicyanomethylene-pyran derivative (DCM2)3.18330Not ReportedOrange-Red
Pyran-based2-(2,6-bis((E)-4-(diphenylamino)styryl)-4H-pyran-4-ylidene)malononitrileNot Reported>1000(0.62, 0.38)Red
Conventional FluorescentAlq3 (Tris(8-hydroxyquinolinato)aluminium)~5-8>100,000(0.32, 0.55)Green
Conventional FluorescentBCzVBi5.215,680(0.15, 0.08)Deep Blue

Table 2: Performance of Phosphorescent and TADF Emitters

Emitter TypeCompoundMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Emission Color
Phosphorescent (Green)Ir(ppy)₃~25-30>100,000(0.30, 0.61)Green
Phosphorescent (Red)PtOEP~15-20>50,000(0.67, 0.33)Red
TADF (Blue)DMAC-DPS~20>10,000(0.16, 0.26)Sky Blue
TADF (Green)4CzIPN>30>100,000(0.38, 0.58)Green

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of OLED devices, which are essential for obtaining the performance data presented above.

OLED Device Fabrication

A standard procedure for fabricating a multi-layer OLED device via thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr) is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers:

    • A Hole Injection Layer (HIL) , such as HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile), is deposited onto the ITO anode at a typical thickness of 10 nm.

    • A Hole Transport Layer (HTL) , such as NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), is then deposited to a thickness of 40 nm.

    • The Emissive Layer (EML) is created by co-evaporating a host material (e.g., CBP for phosphorescent emitters, or a high triplet energy host for TADF emitters) and the emitter dopant (e.g., 2,6-diaryl-4H-pyran-4-one derivative, Ir(ppy)₃, or a TADF molecule) at a specific doping concentration (typically 1-20 wt%). The thickness of the EML is usually around 20-30 nm.

    • An Electron Transport Layer (ETL) , such as TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene), is deposited to a thickness of 30-40 nm.

  • Cathode Deposition:

    • A thin layer of Lithium Fluoride (LiF) (1 nm) is deposited as an electron injection layer.

    • Finally, a metal cathode , typically Aluminum (Al) (100 nm), is deposited through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated OLEDs is characterized using the following methods:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source measure unit (e.g., Keithley 2400). The current density and voltage are recorded, while the luminance is measured using a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded by the spectroradiometer at various driving voltages. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile. This measurement is often performed using an integrating sphere to capture all emitted light.

  • Operational Lifetime: The stability of the device is tested by applying a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.

Visualizations

The following diagrams illustrate key concepts in OLED technology and the workflow for their evaluation.

OLED_Structure cluster_OLED OLED Device Structure cluster_arrows OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (Host:Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL light Light Emission EML->light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) electron Electrons electron->EML hole Holes hole->EML

Caption: A typical multi-layer OLED device structure.

Experimental_Workflow cluster_Fabrication Device Fabrication cluster_Characterization Performance Characterization cluster_Analysis Data Analysis & Comparison A Substrate Cleaning B Organic Layer Deposition A->B C Cathode Deposition B->C D J-V-L Measurement C->D Fabricated Device E EL Spectra & CIE Coordinates D->E G Lifetime Testing D->G F EQE Calculation E->F H Comparative Performance Tables F->H G->H

Caption: Experimental workflow for OLED fabrication and characterization.

Emitter_Comparison cluster_Emitters Comparison of Emitter Mechanisms cluster_Performance Key Performance Metrics Fluorescence Fluorescence (Singlet Excitons) EQE EQE Fluorescence->EQE Lower EQE Stability Stability Fluorescence->Stability Generally Good Phosphorescence Phosphorescence (Triplet Excitons) Phosphorescence->EQE High EQE Phosphorescence->Stability Stability Challenges (especially for blue) TADF TADF (Triplet to Singlet Conversion) TADF->Fluorescence Enhances Fluorescence TADF->EQE High EQE Pyran_Analog 2,6-Diaryl-4H-pyran-4-one (Fluorescent Analogue) Pyran_Analog->Fluorescence Similar Mechanism Luminance Luminance Color_Purity Color Purity

Caption: Conceptual comparison of different OLED emitter types.

Safety Operating Guide

Navigating the Disposal of 2,6-Diphenyl-4H-thiopyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2,6-Diphenyl-4H-thiopyran-4-one with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for managing hazardous waste. The following steps outline a compliant disposal process:

  • Hazardous Waste Determination: The first and most critical step is to determine if the waste is hazardous. While specific toxicological data for this compound is limited, its nature as an organosulfur compound warrants a cautious approach. As a generator of the waste, you are responsible for this determination. This can be done by:

    • Reviewing Available Data: Assess the known physical and chemical properties of the compound (see Table 1).

    • Consulting an Environmental Health and Safety (EHS) Professional: Due to the lack of a specific SDS, consulting with your institution's EHS department is mandatory. They can provide expert guidance on waste classification based on federal and state regulations.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS professional.

    • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reactions.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. A licensed hazardous waste contractor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Maintain accurate records of the amount of waste generated, the date of generation, and the date it was sent for disposal. This documentation is a legal requirement under RCRA.

Data Presentation: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below to aid in the initial assessment.

PropertyValue
Molecular Formula C₁₇H₁₂OS
Molecular Weight 264.34 g/mol
Appearance Yellow or tan powder or crystals
Melting Point 126 - 130 °C
Purity ≥ 95.5% (HPLC)
CAS Number 1029-96-5

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should be guided by a thorough risk assessment. Researchers have utilized this compound in various applications, including organic synthesis and photochemical studies, due to its unique thiopyran structure.[1] Studies have also explored the biological activities of thiopyran derivatives, with some showing potential as therapeutic agents and exhibiting low toxicity in animal models.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_consultation Professional Consultation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have this compound Waste assess_hazard Is it a Hazardous Waste? start->assess_hazard consult_ehs Consult Environmental Health & Safety (EHS) assess_hazard->consult_ehs Uncertain segregate Segregate and Collect in Labeled Container consult_ehs->segregate store Store in Designated Area segregate->store arrange_disposal Arrange for EHS Pickup store->arrange_disposal document Document Waste Generation and Disposal arrange_disposal->document end Disposed by Licensed Contractor document->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need for a formal hazardous waste determination by qualified professionals. Always consult your institution's Environmental Health and Safety department for specific guidance on the disposal of chemical waste.

References

Essential Safety and Logistical Information for Handling 2,6-Diphenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Diphenyl-4H-thiopyran-4-one (CAS No. 1029-96-5) was not found in the available resources. The following guidance is based on general safety protocols for handling similar chemical compounds. Researchers, scientists, and drug development professionals must consult a certified safety professional and refer to the specific SDS provided by the supplier before handling this substance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for similar compounds.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or if dust is generated.To minimize inhalation of dust or vapors.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or vapors.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures:

  • Before use, ensure all required PPE is correctly worn.

  • Avoid direct contact with the skin and eyes.

  • Minimize the generation of dust. If the compound is a powder, handle it carefully.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated hazardous waste storage area, awaiting professional disposal.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Prepare Compound C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Store Waste for Professional Disposal G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Safe handling workflow for chemical compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diphenyl-4H-thiopyran-4-one
Reactant of Route 2
Reactant of Route 2
2,6-Diphenyl-4H-thiopyran-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.